molecular formula C50H57NO17 B15608520 10-Deacetyl-7-xylosyl Paclitaxel

10-Deacetyl-7-xylosyl Paclitaxel

Cat. No.: B15608520
M. Wt: 944.0 g/mol
InChI Key: ORKLEZFXASNLFJ-UHFFFAOYSA-N
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Description

10-Deacetyl-7-xylosyl Paclitaxel is a useful research compound. Its molecular formula is C50H57NO17 and its molecular weight is 944.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKLEZFXASNLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin and Therapeutic Potential of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetyl-7-xylosyl Paclitaxel, a naturally occurring taxane (B156437) derivative, has emerged as a compound of significant interest in oncology research. Isolated primarily from various species of the yew tree (Taxus), this molecule serves as a crucial precursor for the semi-synthesis of the blockbuster anti-cancer drug, Paclitaxel. Beyond its role as a synthetic intermediate, this compound exhibits intrinsic cytotoxic properties, inducing apoptosis in cancer cells through a mitochondria-dependent pathway. This technical guide provides a comprehensive overview of the origin, isolation, semi-synthetic utility, and apoptotic signaling mechanism of this compound, presenting key data and experimental protocols to support further research and development in this area.

Natural Origin and Isolation

This compound is a natural xyloside found in several Taxus species, including Taxus chinensis and Taxus brevifolia. It is often a major byproduct during the commercial extraction and purification of Paclitaxel, making it a readily available starting material for further applications.

Quantitative Data on Natural Abundance

The concentration of this compound can vary depending on the Taxus species, the specific part of the plant, and the geographical location. The following table summarizes reported yields from Taxus brevifolia bark.

Plant SourcePlant PartCompoundYield (% of dry weight)Reference
Taxus brevifoliaBark10-deacetyltaxol-7-xyloside0.06 - 0.1%
Experimental Protocol: Isolation and Purification

While a specific, detailed protocol for the extraction of this compound from raw plant material is often proprietary, a general approach can be outlined based on established methods for taxane isolation. The following protocol describes the purification of 10-deacetylpaclitaxel (the enzymatic product of this compound) from a partially purified Taxus chinensis needle extract, which can be adapted for the purification of the parent xyloside.

1.2.1. Enzymatic Hydrolysis (Optional, for conversion to 10-deacetylpaclitaxel)

  • A partially purified extract from yew needles, primarily containing this compound (>60%), is used as the starting material.

  • The extract is subjected to hydrolysis using β-xylosidase to completely remove the C-7 xylosyl group.

1.2.2. Chromatographic Purification

  • Initial Resin Chromatography: The hydrolyzed product is loaded onto a resin column to yield crude 10-deacetylpaclitaxel (approximately 20.5% purity) with a high recovery rate (around 96.3%).

  • Normal-Phase Chromatography: The crude product is further purified using a normal-phase chromatography column.

  • Reversed-Phase Preparative HPLC: The final purification step involves reversed-phase preparative high-performance liquid chromatography (HPLC) using an ODS (octadecylsilane) solid phase.

  • This two-step chromatographic purification can achieve a final purity of 96% with an overall yield of 79.7%.

Semi-Synthesis of Paclitaxel

This compound is a valuable precursor for the semi-synthesis of Paclitaxel, offering a more efficient route compared to using 10-deacetylbaccatin III (10-DAB) due to the presence of the C-13 side chain. A notable method was developed by Xue et al. (2020), which involves a three-step reaction sequence.

Experimental Protocol: Semi-synthesis from 10-deacetyl-7-xylosyltaxanes

The following is a general overview of the three-step semi-synthetic process to convert a mixture of 10-deacetyl-7-xylosyltaxanes into Paclitaxel. For specific reagents, concentrations, and reaction conditions, it is imperative to consult the original publication by Xue et al. (2020).

  • Redox Reaction: The initial step involves a redox reaction to modify the taxane core.

  • Acetylation: This is followed by an acetylation step.

  • Deacetylation: The final step is a deacetylation to yield Paclitaxel.

  • The resulting mixture is then purified by column chromatography on silica (B1680970) gel to afford Paclitaxel. This process has been reported to achieve a purity of 99.52% with a total yield of 67.6%.

Experimental Workflow: Semi-Synthesis

G cluster_start Starting Material cluster_synthesis Semi-Synthetic Steps cluster_purification Purification cluster_end Final Product 10-Deacetyl-7-xylosyltaxanes 10-Deacetyl-7-xylosyltaxanes Redox Redox Reaction 10-Deacetyl-7-xylosyltaxanes->Redox Acetylation Acetylation Redox->Acetylation Deacetylation Deacetylation Acetylation->Deacetylation Column Chromatography Column Chromatography Deacetylation->Column Chromatography Paclitaxel Paclitaxel Column Chromatography->Paclitaxel G cluster_drug Drug Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax (pro-apoptotic) This compound->Bax Upregulates Bad Bad (pro-apoptotic) This compound->Bad Upregulates Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Downregulates BclXL Bcl-xL (anti-apoptotic) This compound->BclXL Downregulates Mito Mitochondrial Membrane Perturbation Bax->Mito Bad->Mito Bcl2->Mito Inhibits BclXL->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_6 Caspase-3 & -6 Activation Casp9->Casp3_6 Apoptosis Apoptosis Casp3_6->Apoptosis

Mechanism of action of 10-Deacetyl-7-xylosyl Paclitaxel in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 10-Deacetyl-7-xylosyl Paclitaxel (B517696) in Cancer Cells

Introduction

10-Deacetyl-7-xylosyl Paclitaxel (10-DXP) is a naturally occurring derivative of paclitaxel, a cornerstone of chemotherapy for various cancers.[1][2] Isolated from Taxus chinensis, 10-DXP exhibits promising pharmacological features, including higher water solubility compared to its parent compound, which could offer advantages in clinical formulations.[3] This technical guide provides a comprehensive overview of the mechanism of action of 10-DXP in cancer cells, detailing its effects on microtubule dynamics, cell cycle progression, and the induction of apoptosis.

Core Mechanism of Action: Microtubule Stabilization

Similar to other taxanes, the primary mechanism of action of 10-DXP is the stabilization of microtubules.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. 10-DXP binds to the β-tubulin subunit of the microtubules, promoting their assembly and inhibiting their depolymerization.[3][4] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal, hyper-stabilized microtubule bundles, disrupting cellular processes that rely on a dynamic microtubule network.

Induction of Mitotic Arrest

The stabilization of microtubules by 10-DXP has profound effects on cell division. The proper formation and function of the mitotic spindle are critically dependent on the dynamic nature of microtubules. By preventing the disassembly of microtubules, 10-DXP disrupts the formation of a functional mitotic spindle, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][4] This mitotic arrest is a key trigger for the subsequent induction of programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction via the Mitochondria-Driven Pathway

The sustained mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic, or mitochondria-driven, pathway of apoptosis in cancer cells, particularly demonstrated in PC-3 prostate cancer cells.[2][4] This pathway is initiated by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Key molecular events in this process include:

  • Upregulation of Pro-Apoptotic Proteins: 10-DXP treatment leads to an increased expression of the pro-apoptotic proteins Bax and Bad.[2][4]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, there is a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][4]

This altered ratio of pro- to anti-apoptotic Bcl-2 family proteins disrupts the integrity of the outer mitochondrial membrane, leading to increased permeability and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then triggers the activation of caspase-9, the initiator caspase in the intrinsic apoptotic pathway.[2][4] Activated caspase-9, in turn, cleaves and activates downstream executioner caspases, including caspase-3 and caspase-6, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] Notably, the apoptotic pathway induced by 10-DXP appears to be independent of the CD95 (Fas) receptor and the NF-κB signaling pathways.[4]

cluster_drug_interaction Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction 10-DXP 10-DXP Microtubules Microtubules 10-DXP->Microtubules Stabilizes Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Bcl2_Family Bcl-2 Family Regulation G2/M Arrest->Bcl2_Family Bax_Bad Bax, Bad ↑ Bcl2_Family->Bax_Bad Bcl2_BclxL Bcl-2, Bcl-xL ↓ Bcl2_Family->Bcl2_BclxL Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bad->Mitochondrial_Dysfunction Bcl2_BclxL->Mitochondrial_Dysfunction Caspase9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9 Caspase3_6 Caspase-3, -6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound across a range of cancer cell lines are not extensively available in the public literature, data for its parent compound, paclitaxel, and the related taxane, docetaxel, in the PC-3 prostate cancer cell line provide a relevant benchmark for its expected potency.

CompoundCell LineIC50 Value (nM)Reference
PaclitaxelPC-3~7.21[5]
DocetaxelPC-3~1.9

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of 10-DXP on the assembly of purified tubulin into microtubules in a cell-free system.

  • Materials:

    • Lyophilized tubulin (>97% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • 10-DXP and Paclitaxel (as a positive control) stock solutions in DMSO

    • Glycerol (B35011)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare the polymerization reaction mixture on ice by combining the tubulin solution with GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 5%).

    • Add 10-DXP or paclitaxel at various concentrations to the wells of a pre-warmed 96-well plate. Include a DMSO-only control.

    • Add the tubulin polymerization mixture to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 value of 10-DXP by measuring its effect on the metabolic activity of cancer cells.

  • Materials:

    • PC-3 cells (or other cancer cell lines of interest)

    • Complete culture medium (e.g., F-12K with 10% FBS)

    • 10-DXP stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 10-DXP in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of 10-DXP. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 10-DXP on cell cycle distribution.

  • Materials:

    • PC-3 cells

    • Complete culture medium

    • 10-DXP stock solution in DMSO

    • Phosphate-Buffered Saline (PBS)

    • 70% ice-cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed PC-3 cells in 6-well plates and treat with 10-DXP at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This technique is used to measure the changes in the expression levels of Bcl-2 family proteins and caspases.

  • Materials:

    • PC-3 cells treated with 10-DXP

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-xL, anti-caspase-9)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-9 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-9, a key initiator of the intrinsic apoptotic pathway.

  • Materials:

    • PC-3 cells treated with 10-DXP

    • Cell lysis buffer

    • 2X Reaction Buffer

    • DTT (1 M)

    • Caspase-9 substrate (LEHD-AFC)

    • 96-well microplate (black with clear bottom)

    • Fluorometric microplate reader

  • Procedure:

    • Induce apoptosis in PC-3 cells by treating with 10-DXP.

    • Lyse the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer.

    • Add the reaction buffer to each sample.

    • Add the LEHD-AFC substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The increase in fluorescence corresponds to caspase-9 activity.

Experimental Workflow

The characterization of a novel microtubule-targeting agent like 10-DXP typically follows a structured experimental workflow.

cluster_workflow Experimental Workflow for Characterizing 10-DXP Start Start: Compound Isolation/Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Polymerization Cell_Based_Assays Cell-Based Assays Tubulin_Polymerization->Cell_Based_Assays Cytotoxicity Cytotoxicity Assay (IC50) Cell_Based_Assays->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Mechanism_of_Action Mechanism of Action Studies Cell_Cycle->Mechanism_of_Action Western_Blot Western Blot (Bcl-2 family, Caspases) Mechanism_of_Action->Western_Blot Caspase_Activity Caspase Activity Assay Western_Blot->Caspase_Activity End End: Preclinical Candidate Caspase_Activity->End

Caption: A typical experimental workflow for the characterization of a novel microtubule-targeting agent.

Conclusion

This compound is a promising paclitaxel derivative that exerts its anticancer effects through a well-defined mechanism of action. By stabilizing microtubules, it induces mitotic arrest, which in turn activates the intrinsic apoptotic pathway, leading to cancer cell death. Its improved water solubility may offer a significant advantage over paclitaxel. Further research, particularly to establish its cytotoxic profile across a broader range of cancer cell lines and in preclinical in vivo models, is warranted to fully elucidate its therapeutic potential.

References

The Core Mechanism of Apoptosis Induction by 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel, a derivative of the widely used chemotherapeutic agent Paclitaxel, has demonstrated significant potential in cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, a critical process for its anti-tumor activity. This document outlines the key signaling pathways, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound, a microtubule-stabilizing agent, primarily induces apoptosis through the intrinsic, or mitochondrial-driven, pathway.[1][2] This process is initiated by the drug's ability to cause significant mitotic arrest in cancer cells.[1] The sustained mitotic block triggers a cascade of molecular events culminating in programmed cell death.

The central mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. This compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to a disruption of the mitochondrial membrane permeability.[1]

The compromised mitochondrial membrane facilitates the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-6.[2] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 48-hour incubation period, as determined by the sulforhodamine B (SRB) assay.[2]

Cell LineCancer TypeIC50 (µM)
HCT-8Colon Carcinoma0.26
A2780Ovarian Carcinoma1.6
A549Lung Carcinoma2.1
A549/CDDPCisplatin-Resistant Lung Carcinoma2.5
HepG2Hepatocellular Carcinoma3.0
MCF7Breast AdenocarcinomaNot specified
NIH3T3Mouse Embryonic FibroblastNot specified
SW480Colon AdenocarcinomaNot specified

Signaling Pathway Diagram

apoptosis_pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Modulation cluster_mito Mitochondrion drug 10-Deacetyl-7-xylosyl Paclitaxel mitotic_arrest Mitotic Arrest drug->mitotic_arrest bax_bad ↑ Pro-apoptotic (Bax, Bad) mitotic_arrest->bax_bad bcl2_bclxl ↓ Anti-apoptotic (Bcl-2, Bcl-xL) mitotic_arrest->bcl2_bclxl mito_perm ↑ Mitochondrial Membrane Permeability bax_bad->mito_perm bcl2_bclxl->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3_6 Caspase-3 & -6 Activation casp9->casp3_6 apoptosis Apoptosis casp3_6->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and solubilize the bound SRB with 10 mM Tris base (pH 10.5).

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect the changes in the expression levels of key apoptotic proteins.

Methodology:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bad, Bcl-2, Bcl-xL, Caspase-9, Caspase-3, Caspase-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

experimental_workflow cluster_assays Apoptosis Analysis start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment flow Flow Cytometry (Annexin V/PI Staining) treatment->flow western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation flow->data_analysis western->data_analysis conclusion Conclusion: Apoptosis Induction via Mitochondrial Pathway data_analysis->conclusion

References

The Influence of 10-Deacetyl-7-xylosyl Paclitaxel on the Bcl-2 Protein Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of 10-Deacetyl-7-xylosyl Paclitaxel, a derivative of paclitaxel, with a specific focus on its interaction with the Bcl-2 protein family and the subsequent induction of apoptosis. This document synthesizes available research to offer a detailed overview of the compound's effects, relevant experimental protocols, and the underlying signaling pathways.

Introduction

This compound is a naturally occurring xyloside isolated from Taxus chinensis.[1] As a derivative of the well-known anti-cancer agent paclitaxel, it exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily centered on the induction of apoptosis through the intrinsic, or mitochondrial, pathway. A key aspect of this mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions dictates the cell's susceptibility to apoptotic stimuli. This compound disrupts this balance, favoring a pro-apoptotic state.

Quantitative Effects on Bcl-2 Family Protein Expression
ProteinFamily RoleEffect of this compoundExpected Fold Change (Relative to Control)Reference
Bcl-2 Anti-apoptoticDown-regulation↓ (Significant Decrease)[1][2][3]
Bcl-xL Anti-apoptoticDown-regulation↓ (Significant Decrease)[1][2][3]
Bax Pro-apoptoticUp-regulation↑ (Significant Increase)[1][2][3]
Bad Pro-apoptoticUp-regulation↑ (Significant Increase)[1][2]

Note: The expected fold changes are qualitative representations based on published research. Actual values would be determined experimentally.

Signaling Pathway of Apoptosis Induction

The modulation of the Bcl-2 protein family by this compound initiates a cascade of events leading to apoptosis. The following diagram illustrates the proposed signaling pathway.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Modulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade 10-D-7-X P 10-Deacetyl-7-xylosyl Paclitaxel Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) 10-D-7-X P->Bcl2 Bax Bax / Bad (Pro-apoptotic) 10-D-7-X P->Bax Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Disrupted Membrane Permeability Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3_6 Caspase-3 & 6 (Executioner) Casp9->Casp3_6 Activates Apoptosis Apoptosis Casp3_6->Apoptosis

Apoptotic signaling pathway induced by this compound.

Experimental Protocols

To investigate the effects of this compound on the Bcl-2 family and apoptosis, several key experiments are typically performed.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound and to calculate its IC50 (half-maximal inhibitory concentration) value.

Protocol:

  • Cell Seeding: Seed cells (e.g., PC-3 prostate cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to quantify the changes in protein expression levels.

Protocol:

  • Cell Lysis: Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specific time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Bax, Bad, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

G cluster_sample Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody1 Primary Antibody Incubation Blocking->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detection Detection (ECL) Antibody2->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

A typical experimental workflow for Western blot analysis.

Conclusion

This compound effectively induces apoptosis in cancer cells by modulating the Bcl-2 family of proteins. It promotes a pro-apoptotic state by down-regulating anti-apoptotic members like Bcl-2 and Bcl-xL, while simultaneously up-regulating pro-apoptotic members such as Bax and Bad.[1][2][3] This leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the apoptotic effects of this promising anti-cancer compound.

References

Pro-Apoptotic Activity of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pro-apoptotic activity of 10-Deacetyl-7-xylosyl Paclitaxel, a derivative of the well-known anti-cancer agent Paclitaxel. This document outlines the molecular mechanisms, presents quantitative data from key experimental assays, and provides detailed protocols for the methodologies used to investigate its effects on cancer cells, with a focus on the human prostate cancer cell line, PC-3.

Introduction

This compound is a naturally occurring xyloside isolated from Taxus chinensis. As a derivative of Paclitaxel, it functions as a microtubule-stabilizing agent, which leads to mitotic arrest in cancer cells.[1] Beyond its impact on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for the elimination of cancerous cells.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Research has demonstrated that this compound induces apoptosis primarily through the mitochondria-dependent (intrinsic) pathway in human prostate cancer cells (PC-3).[1] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.

The key molecular events in this pathway initiated by this compound are:

  • Modulation of Bcl-2 Family Proteins: The compound up-regulates the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating apoptosis.

  • Mitochondrial Membrane Permeabilization: The increased ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

  • Caspase Activation Cascade: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases-3 and -6, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

Notably, the extrinsic (death receptor-mediated) pathway does not appear to be significantly involved, as evidenced by the lack of effect on the expression of CD95 and NF-kappaB proteins.

Signaling Pathway Diagram

Pro_Apoptotic_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 10-D-7-X_Paclitaxel 10-Deacetyl-7-xylosyl Paclitaxel Microtubules Microtubules 10-D-7-X_Paclitaxel->Microtubules Bax_Bad Bax, Bad (Pro-apoptotic) 10-D-7-X_Paclitaxel->Bax_Bad Upregulates Bcl2_BclXL Bcl-2, Bcl-XL (Anti-apoptotic) 10-D-7-X_Paclitaxel->Bcl2_BclXL Downregulates Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Stabilization Cytochrome_c_Release Cytochrome c Release Bax_Bad->Cytochrome_c_Release Promotes Bcl2_BclXL->Cytochrome_c_Release Inhibits Cytochrome_c Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Caspase3_6 Caspase-3, -6 (Executioner) Caspase9->Caspase3_6 Activates Procaspase3_6 Procaspase-3, -6 Apoptosis Apoptosis Caspase3_6->Apoptosis Cytochrome_cApaf1 Cytochrome_cApaf1 Cytochrome_cApaf1->Apoptosome

Caption: Pro-apoptotic signaling pathway of this compound.

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Anti-proliferative Activity

Cell LineAssayEndpointValueReference
PC-3 (Human Prostate Cancer)MTT AssayIC505 µM[2]

Table 2: Effects on Microtubule Disassembly

SystemAssayEndpointValueReference
Pig Brain MicrotubulesCell-free AssayIC500.3 µM[2]
Physarum MicrotubulesCell-free AssayIC500.5 µM[2]

Note: Specific quantitative data on the percentage of apoptotic cells and fold changes in protein expression from primary literature on this compound were not available in the public domain at the time of this guide's compilation. The provided protocols are standard methods used to generate such data.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.

Cell Culture and Drug Treatment

Cell Line: PC-3 (human prostate cancer cell line).

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Seed_Cells Seed PC-3 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Drug_Treatment Treat with this compound Incubate_24h_1->Drug_Treatment Incubate_Time Incubate for desired time (e.g., 24-72h) Drug_Treatment->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Measure absorbance at 490 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed PC-3 cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Logical Relationship Diagram

Annexin_V_PI_Staining cluster_legend Cell States cluster_staining Staining Results Viable Viable Annexin_V_Neg_PI_Neg Annexin V (-) / PI (-) Viable->Annexin_V_Neg_PI_Neg Early_Apoptotic Early Apoptotic Annexin_V_Pos_PI_Neg Annexin V (+) / PI (-) Early_Apoptotic->Annexin_V_Pos_PI_Neg Late_Apoptotic_Necrotic Late Apoptotic / Necrotic Annexin_V_Pos_PI_Pos Annexin V (+) / PI (+) Late_Apoptotic_Necrotic->Annexin_V_Pos_PI_Pos

Caption: Interpretation of Annexin V and PI staining results.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Procedure:

  • Lyse the treated and untreated PC-3 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of specific caspases.

Procedure:

  • Lyse the treated and untreated PC-3 cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein lysate from each sample.

  • Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold change in caspase activity relative to the untreated control.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in prostate cancer cells through the intrinsic, mitochondria-dependent pathway. Its mechanism of action involves the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds in the field of cancer drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and to obtain more comprehensive quantitative data on its pro-apoptotic effects in a wider range of cancer cell lines.

References

Preliminary Cytotoxicity Screening of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 10-Deacetyl-7-xylosyl Paclitaxel (B517696), a promising derivative of the widely used anticancer agent Paclitaxel. This document outlines the core methodologies for assessing its in vitro efficacy, presents available data on its cytotoxic activity, and illustrates the key molecular pathways involved in its mechanism of action.

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring taxane (B156437) found in species of the Taxus genus and is a derivative of Paclitaxel.[1][2] Like its parent compound, it is a microtubule-stabilizing agent that enhances tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] This guide details the essential experimental procedures and data interpretation for the initial cytotoxic evaluation of this compound.

Data Presentation: In Vitro Cytotoxicity

While comprehensive quantitative data for this compound across a wide range of cancer cell lines is not extensively available in publicly accessible literature, preliminary studies indicate its potent anticancer activity. The following tables summarize the available cytotoxicity data and provide a comparative reference with Paclitaxel.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (Concentration)Reference
PC-3Prostate CancerNot SpecifiedNot Specified (Induces mitotic arrest and apoptosis)[2]

Table 2: Comparative Cytotoxicity of Paclitaxel in Various Human Cancer Cell Lines (for reference)

Cell LineCancer TypeAssayIC50 (nM)Exposure TimeReference
Eight Human Tumour Cell LinesVariousClonogenic Assay2.5 - 7.524 h[4]
28 Human Lung Cancer Cell LinesLung CancerTetrazolium-based assay>32,000 (3h), 23,000 (24h), 380 (120h)3, 24, 120 h[5]
SH-SY5Y, BE(2)M17, CHP100NeuroblastomaColony Inhibition AssayVaries (CHP100 most sensitive)24 h or longer[6]
SK-BR-3 (HER2+)Breast CancerMTS AssayVaries72 h[1][7][8]
MDA-MB-231 (triple negative)Breast CancerMTS AssayVaries72 h[1][7][8]
T-47D (luminal A)Breast CancerMTS AssayVaries72 h[1][7][8]
MCF-7Breast CancerMTT Assay7.524 h[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cytotoxicity screening. The following sections provide step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Read the absorbance at approximately 515 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Apoptosis Detection Assays

This qualitative assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells.

  • Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA fragments under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). A ladder-like pattern of DNA fragments indicates apoptosis.

This quantitative method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described previously and harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare 10-Deacetyl-7-xylosyl Paclitaxel dilutions Seeding->Compound_Prep Incubation Incubate for 24, 48, 72h Compound_Prep->Incubation MTT_SRB MTT / SRB Assay Incubation->MTT_SRB Flow_Cytometry Flow Cytometry (Annexin V/PI) Incubation->Flow_Cytometry DNA_Laddering DNA Laddering Assay Incubation->DNA_Laddering Absorbance_Reading Absorbance Reading MTT_SRB->Absorbance_Reading IC50_Calc IC50 Calculation Absorbance_Reading->IC50_Calc Data_Visualization Data Visualization IC50_Calc->Data_Visualization

Cytotoxicity Screening Workflow
Signaling Pathway of this compound-Induced Apoptosis

This diagram outlines the molecular mechanism through which this compound is understood to induce apoptosis in cancer cells.

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade Drug 10-Deacetyl-7-xylosyl Paclitaxel Microtubules Microtubule Stabilization Drug->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family Bax_Bad ↑ Bax, Bad (Pro-apoptotic) Bcl2_Family->Bax_Bad Bcl2_BclXL ↓ Bcl-2, Bcl-XL (Anti-apoptotic) Bcl2_Family->Bcl2_BclXL Mitochondria Mitochondrial Membrane Permeability Disruption Bax_Bad->Mitochondria Bcl2_BclXL->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Apoptosis Signaling Pathway

Conclusion

This compound demonstrates significant potential as an anticancer agent by inducing mitotic arrest and apoptosis through the mitochondrial-dependent pathway.[2][3] The experimental protocols and workflows detailed in this guide provide a robust framework for its continued preclinical evaluation. Further studies are warranted to establish a comprehensive cytotoxicity profile across a broader range of human cancer cell lines to better delineate its therapeutic potential.

References

The Paclitaxel Metabolite: An In-Depth Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus)[1]. Its structure is closely related to paclitaxel, with the key differences being the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position.

PropertyValue
Molecular Formula C₅₀H₅₇NO₁₇
Molecular Weight 943.98 g/mol [1]
General Solubility Soluble in DMSO[1]

Biological Activity and Mechanism of Action

10-Deacetyl-7-xylosyl paclitaxel exhibits significant anticancer properties, functioning as a microtubule-stabilizing agent, similar to paclitaxel[2]. Its primary mechanism of action involves the induction of mitotic cell cycle arrest, leading to apoptosis.

Key Bioactivities:

  • Mitotic Arrest: Like paclitaxel, it promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle.

  • Apoptosis Induction: The sustained mitotic arrest triggers the intrinsic, or mitochondrial-dependent, pathway of apoptosis[1][2]. This is characterized by:

    • Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bad.

    • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-XL.

    • Mitochondrial Membrane Permeabilization: Disturbance of the mitochondrial membrane potential.

    • Caspase Activation: Activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -6[2].

While direct comparative IC50 values for this compound and paclitaxel across a range of cell lines are not available in a consolidated table, it is recognized as a potent cytotoxic agent. The table below provides representative IC50 values for paclitaxel in various cancer cell lines for contextual comparison.

Table 1: Representative IC50 Values for Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)
A549Lung Carcinoma2.5 - 10
HeLaCervical Carcinoma3 - 8
MCF7Breast Adenocarcinoma2 - 5
PC-3Prostate Adenocarcinoma3 - 7
OVCAR-3Ovarian Adenocarcinoma1.5 - 6

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.

Role in Paclitaxel Metabolism and Synthesis

This compound is a significant compound in the context of both the natural biosynthesis and the semi-synthesis of paclitaxel. In several Taxus species, it is a more abundant precursor than paclitaxel itself.

The enzymatic conversion of this compound is a key area of research for the sustainable production of paclitaxel. This typically involves a two-step enzymatic hydrolysis:

  • Removal of the xylosyl group: A β-xylosidase enzyme is used to cleave the xylosyl moiety from the C-7 position, yielding 10-deacetylpaclitaxel.

  • Acetylation of the C-10 position: An acetyltransferase then catalyzes the addition of an acetyl group to the C-10 hydroxyl group to produce paclitaxel.

Experimental Protocols

Isolation and Purification of this compound

Source Material: Needles and twigs of Taxus species.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol/water and n-hexane, followed by partitioning of the aqueous methanol phase with dichloromethane (B109758).

  • Chromatography: The dichloromethane extract is concentrated and subjected to multiple steps of column chromatography.

    • Initial Separation: Silica gel chromatography using a gradient of solvents like n-hexane and ethyl acetate.

    • Further Purification: Reversed-phase chromatography (e.g., C18) with a mobile phase of methanol and water or acetonitrile (B52724) and water.

  • Crystallization: The purified fractions are concentrated, and the compound is crystallized from a suitable solvent system.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions (General Method):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 45:55 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a standard curve generated with a reference standard of this compound.

In Vitro Metabolic Stability Assay (General Protocol)

While specific data for this compound is lacking, a general protocol for assessing metabolic stability using liver microsomes is provided below.

Materials:

  • Pooled human liver microsomes (HLM) or microsomes from other species.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Test compound (this compound) dissolved in a suitable organic solvent (e.g., DMSO).

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound).

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the test compound to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway XDT 10-Deacetyl-7-xylosyl Paclitaxel Microtubules Microtubule Stabilization XDT->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) MitoticArrest->Bcl2_BclXL Downregulates Bax_Bad Bax / Bad (Pro-apoptotic) MitoticArrest->Bax_Bad Upregulates Mito_Perm Mitochondrial Membrane Permeabilization Bcl2_BclXL->Mito_Perm Bax_Bad->Mito_Perm Casp9 Caspase-9 (Initiator) Mito_Perm->Casp9 Activates Casp3_6 Caspase-3 / -6 (Executioner) Casp9->Casp3_6 Activates Apoptosis Apoptosis Casp3_6->Apoptosis

Caption: Apoptosis induction by this compound.

Experimental Workflow for In Vitro Metabolic Stabilitydot

metabolic_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation Microsomes Liver Microsomes ReactionMix Prepare Reaction Mixture Microsomes->ReactionMix NADPH NADPH System NADPH->ReactionMix Buffer Buffer (pH 7.4) Buffer->ReactionMix TestCompound 10-Deacetyl-7-xylosyl Paclitaxel TestCompound->ReactionMix TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) ReactionMix->TimePoints Quench Quench with Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

References

An In-Depth Technical Guide to the Basic Pharmacology of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Deacetyl-7-xylosyl Paclitaxel (B517696), also known as 7-xylosyl-10-deacetylpaclitaxel, is a naturally occurring analogue of Paclitaxel, a cornerstone chemotherapeutic agent.[1] Isolated from the Chinese Yew (Taxus chinensis), this compound is a derivative of Paclitaxel with modified pharmacological properties.[1][2][3][4] Like its parent compound, it functions as a potent microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis, making it a compound of significant interest for oncological research and drug development. This guide provides a detailed overview of its core pharmacology, focusing on its mechanism of action, apoptotic signaling, and available quantitative data, tailored for researchers and drug development professionals.

Core Mechanism of Action

The primary mechanism of action for 10-Deacetyl-7-xylosyl Paclitaxel mirrors that of Paclitaxel, focusing on the disruption of microtubule dynamics, which are critical for cell division.

  • Microtubule Stabilization : The compound is a potent microtubule disruptor.[4][5] It enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules.[2] This action prevents the dynamic instability required for normal mitotic spindle function, effectively freezing the cytoskeleton.

  • Cell Cycle Arrest : By disrupting microtubule disassembly, this compound blocks the progression of the cell cycle.[3][4] This leads to a significant arrest of cancer cells in the G2/M (mitotic) phase, a hallmark of taxane-based drugs.[3][4] This mitotic arrest is a direct trigger for the subsequent induction of programmed cell death.[2]

Induction of Apoptosis via the Mitochondria-Driven Pathway

This compound induces apoptosis primarily through the intrinsic, or mitochondria-dependent, pathway.[2] This was demonstrated in studies using human PC-3 prostate cancer cells.[2] The signaling cascade is initiated by the modulation of the Bcl-2 family of proteins.

  • Regulation of Bcl-2 Family Proteins : The compound up-regulates the expression of pro-apoptotic proteins Bax and Bad.[1][2] Concurrently, it down-regulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2]

  • Mitochondrial Permeability and Caspase Activation : This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane's permeability.[1][2] This event leads to the release of cytochrome c and the subsequent activation of initiator caspase-9.[1][2]

  • Executioner Caspase Cascade : Activated caspase-9 proceeds to activate downstream executioner caspases, specifically caspase-3 and caspase-6.[2] Caspase-8, an initiator of the extrinsic apoptotic pathway, is not activated.[2] The compound was also found to have no effect on the expression of CD95 and NF-kappaB proteins, further confirming the pathway's independence from extrinsic death receptor signaling.[2]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 drug 10-Deacetyl-7-xylosyl Paclitaxel bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) drug->bcl2 Inhibits bax Bax / Bad (Pro-apoptotic) drug->bax Promotes mito Mitochondrial Membrane Disruption bcl2->mito bax->mito cas9 Caspase-9 (Initiator) mito->cas9 Activates cas3 Caspase-3 / Caspase-6 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Figure 1: Apoptotic signaling pathway induced by this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro efficacy data for this compound from cell-free and cell-based assays.

ParameterSystem/Cell LineValue (IC50)Reference
Microtubule DisassemblyPig Brain (cell-free)0.3 µM[3]
Microtubule DisassemblyPhysarum (cell-free)0.5 µM[3]
Cell Proliferation InhibitionPC-3 (Human Prostate Cancer)5 µM[3]

Experimental Protocols & Workflow

Detailed experimental protocols for this compound are not extensively published. However, based on the reported outcomes, the methodologies can be inferred from standard cell biology and biochemical practices.

1. Cell Culture and Treatment:

  • Cell Line: Human prostate cancer cells (PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded and allowed to adhere before being treated with varying concentrations of this compound dissolved in a suitable solvent like DMSO.

2. Cell Cycle Analysis:

  • Method: Flow Cytometry.

  • Protocol: After treatment for a specified period (e.g., 24-48 hours), cells are harvested, washed with PBS, and fixed in cold 70% ethanol. Fixed cells are then stained with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase. The DNA content per cell is quantified using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Detection:

  • Method: Annexin V/PI Staining and Flow Cytometry.

  • Protocol: Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells. The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.

  • Additional Methods: DNA laddering assays and transmission electron microscopy can be used for qualitative confirmation of apoptosis.[2]

4. Protein Expression Analysis:

  • Method: Western Blotting.

  • Protocol: Cells are lysed in RIPA buffer to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bad, Bcl-2, Bcl-xL, Caspase-9, Caspase-3). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_assays Downstream Assays start Cancer Cell Culture (e.g., PC-3) treat Treatment with This compound start->treat prolif Cell Proliferation Assay (IC50 Determination) treat->prolif Evaluate Cytotoxicity cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle Assess Mitotic Arrest apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis Quantify Cell Death protein Protein Expression (Western Blot) treat->protein Analyze Signaling Pathway end Data Analysis & Pharmacological Profile prolif->end cycle->end apoptosis->end protein->end

Figure 2: Generalized experimental workflow for assessing anticancer effects.

Pharmacokinetics and Pharmacodynamics

  • High Plasma Protein Binding : Paclitaxel is approximately 90-95% bound to plasma proteins.[6]

  • Hepatic Metabolism : It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[6][7]

  • Elimination : The majority of the drug is eliminated through fecal excretion, with minimal renal excretion of the parent compound.[6][8]

  • Non-linear Pharmacokinetics : Paclitaxel can exhibit saturable, non-linear elimination at higher doses, meaning that a small change in dose can lead to a disproportionately large change in systemic exposure.[6]

The addition of the xylosyl group at the C-7 position likely increases the hydrophilicity of the molecule, which could alter its PK profile, including its distribution, metabolism, and elimination, compared to Paclitaxel. Dedicated PK/PD studies are required to characterize these properties for this compound.

Conclusion

This compound is a promising natural analogue of Paclitaxel that retains the core microtubule-stabilizing mechanism of action. Its ability to induce G2/M cell cycle arrest and trigger apoptosis through the intrinsic mitochondrial pathway makes it a valuable candidate for further anticancer research. While in vitro data confirms its activity, a comprehensive understanding of its pharmacology is incomplete. Future research should focus on in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling to fully assess its therapeutic potential and establish a foundation for potential clinical development.

References

Initial Studies on the Anti-Tumor Properties of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies investigating the anti-tumor properties of 10-Deacetyl-7-xylosyl Paclitaxel, a hydrophilic derivative of the widely used chemotherapeutic agent, Paclitaxel. This document details the compound's mechanism of action, summarizes key quantitative findings, and provides comprehensive experimental protocols for the foundational research conducted.

Introduction

This compound is a naturally occurring xyloside isolated from Taxus chinensis. As a derivative of Paclitaxel, it shares the core taxane (B156437) structure responsible for anti-tumor activity but exhibits improved pharmacological features, including enhanced water solubility. Initial research has focused on its efficacy against prostate cancer, demonstrating its potential as a potent anti-cancer agent. This guide synthesizes the early findings to provide a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Initial studies on the human prostate cancer cell line, PC-3, have elucidated that this compound exerts its anti-tumor effects primarily through the induction of apoptosis, mediated by the intrinsic mitochondrial pathway. The compound acts as a microtubule disruptor, leading to mitotic arrest and subsequent activation of a cascade of molecular events culminating in programmed cell death.

The core mechanism involves the modulation of the Bcl-2 family of proteins. Treatment with this compound leads to the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] This shift in the balance between pro- and anti-apoptotic factors disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Leads to Bax Bax Mitotic Arrest->Bax Upregulates Bad Bad Mitotic Arrest->Bad Upregulates Bcl-2 Bcl-2 Mitotic Arrest->Bcl-2 Downregulates Bcl-XL Bcl-XL Mitotic Arrest->Bcl-XL Downregulates Mitochondrial Membrane Mitochondrial Membrane Bax->Mitochondrial Membrane Disrupts Bad->Mitochondrial Membrane Disrupts Bcl-2->Mitochondrial Membrane Inhibits disruption Bcl-XL->Mitochondrial Membrane Inhibits disruption Cytochrome c (cytosolic) Cytochrome c (cytosolic) Caspase-9 (activated) Caspase-9 (activated) Cytochrome c (cytosolic)->Caspase-9 (activated) Activates Executioner Caspases Executioner Caspases Caspase-9 (activated)->Executioner Caspases Activates Apoptosis Apoptosis Executioner Caspases->Apoptosis Executes Mitochondrial Membrane->Cytochrome c (cytosolic) Releases Cytochrome c (mitochondrial) Cytochrome c (mitochondrial)

Figure 1: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The anti-tumor properties of this compound have been quantified through various in vitro assays. The following table summarizes the key findings from initial studies.

Assay TypeTargetCell LineIC50 ValueReference
Proliferation InhibitionCell ViabilityPC-3 (Human Prostate Cancer)5 µM[2]
Microtubule DisassemblyPig Brain MicrotubulesCell-free0.3 µM[2]
Microtubule DisassemblyPhysarum MicrotubulesCell-free0.5 µM[2]

IC50: The half maximal inhibitory concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the initial evaluation of this compound's anti-tumor properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound on PC-3 human prostate cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • PC-3 human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: PC-3 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of medium containing various concentrations of the compound. Control wells receive medium with the corresponding concentration of DMSO.

  • Incubation: The plates are incubated for 48 hours in a humidified incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

G A Seed PC-3 cells in 96-well plates B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 48h C->D E Add MTT solution and incubate for 4h D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.

DNA Fragmentation (Ladder) Assay

This protocol describes the detection of apoptosis-induced DNA fragmentation in PC-3 cells treated with this compound.

Materials:

  • PC-3 cells

  • This compound (5 µM)

  • Cell lysis buffer (e.g., Tris-EDTA buffer with 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • Agarose (B213101)

  • 6x DNA loading dye

  • DNA ladder marker

  • Electrophoresis chamber and power supply

  • UV transilluminator

Procedure:

  • Cell Treatment: PC-3 cells are treated with 5 µM this compound for 24 and 48 hours.[3] Untreated cells serve as a negative control.

  • Cell Lysis: Cells are harvested, washed with PBS, and lysed with cell lysis buffer.

  • RNA and Protein Digestion: The lysate is incubated with RNase A at 37°C for 1 hour, followed by incubation with Proteinase K at 50°C for 2 hours.

  • DNA Extraction: DNA is extracted using an equal volume of phenol:chloroform:isoamyl alcohol, followed by centrifugation. The aqueous phase is transferred to a new tube.

  • DNA Precipitation: DNA is precipitated by adding two volumes of ice-cold 100% ethanol and 1/10 volume of sodium acetate (B1210297) (3M, pH 5.2). The mixture is stored at -20°C overnight.

  • DNA Pellet Collection: The DNA is pelleted by centrifugation, washed with 70% ethanol, and air-dried.

  • DNA Resuspension: The DNA pellet is resuspended in TE buffer.

  • Agarose Gel Electrophoresis: The DNA samples are mixed with 6x loading dye and loaded onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). A DNA ladder marker is loaded in a separate lane. Electrophoresis is carried out until the dye front has migrated an appropriate distance.

  • Visualization: The DNA fragmentation pattern is visualized under a UV transilluminator. Apoptotic cells will show a characteristic ladder pattern of DNA fragments.

Western Blot Analysis for Bcl-2 Family Proteins

This protocol outlines the procedure for detecting changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins in PC-3 cells following treatment with this compound.

Materials:

  • PC-3 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-XL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: PC-3 cells are treated with this compound. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on SDS-PAGE gels.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bax, Bad, Bcl-2, Bcl-XL, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the β-actin loading control to determine the relative changes in protein expression.

G A Treat PC-3 cells and lyse B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibodies E->F G Incubate with secondary antibodies F->G H Detect protein bands with ECL G->H I Analyze protein expression H->I

Figure 3: General workflow for Western Blot analysis.

Conclusion

The initial studies on this compound reveal its promising anti-tumor properties, particularly against prostate cancer cells. Its mechanism of action, centered on the induction of apoptosis through the mitochondrial pathway, provides a solid foundation for further investigation. The enhanced water solubility of this Paclitaxel derivative may offer significant advantages in its clinical development. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to build upon these foundational studies and further explore the therapeutic potential of this compound in oncology. Future research should focus on expanding the in vitro studies to a broader range of cancer cell lines and conducting comprehensive in vivo studies to evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for 10-Deacetyl-7-xylosyl Paclitaxel in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a derivative of the well-known anti-cancer drug Paclitaxel, a microtubule-stabilizing agent.[1] Like its parent compound, it exhibits potent cytotoxic effects against cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in a research setting.

Mechanism of Action

This compound functions as a microtubule-stabilizing agent, promoting the assembly of tubulin into stable microtubules and preventing their depolymerization.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[1] This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9, a key initiator caspase in the mitochondrial apoptotic pathway.[1]

While direct studies on the specific signaling pathways modulated by this compound are limited, research on its parent compound, Paclitaxel, has shown involvement of the PI3K/AKT and MAPK signaling pathways in its cytotoxic effects.[4][5] It is plausible that this compound may also engage these pathways to exert its anti-cancer activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC50H57NO17[6]
Molecular Weight943.98 g/mol [1]
SolubilitySoluble in DMSO (100 mg/mL)[1]
StorageStore powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[1]

Table 2: In Vitro Activity of this compound

Cell LineCancer TypeAssayIC50Incubation TimeReference
PC-3Prostate CancerProliferation Assay5 µMNot Specified[2]

Note: The IC50 value can vary depending on the cell line, assay method, and incubation time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

1. Preparation of Stock Solution

  • Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 9.44 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

2. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range that brackets the known IC50 value (e.g., 0.1 µM to 50 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ice-cold ethanol (B145695)

    • Propidium Iodide (PI)/RNase A staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours or overnight.

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS and resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay by Annexin V/PI Staining

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (or similar)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described in the cell cycle analysis protocol.

    • Harvest both floating and adherent cells and collect them in a centrifuge tube.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G cluster_membrane cluster_cytoplasm cluster_mitochondrion cluster_nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Paclitaxel 10-Deacetyl-7-xylosyl Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Induces AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AKT->Bcl2 Inhibits (Pro-survival) MAPK_p38 p38 MAPK Bax Bax / Bad (Pro-apoptotic) MAPK_p38->Bax Activates MAPK_JNK JNK MAPK_JNK->Bcl2 Inhibits Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates G2M_Arrest->MAPK_p38 Activates G2M_Arrest->MAPK_JNK Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Caption: Proposed signaling pathway of this compound.

G cluster_assays start Start: Prepare Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_drug Prepare Serial Dilutions of This compound seed_cells->prepare_drug treat_cells Treat Cells with Compound and Vehicle Control prepare_drug->treat_cells incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay analyze Data Analysis and Interpretation viability_assay->analyze cell_cycle_assay->analyze apoptosis_assay->analyze

Caption: General experimental workflow for in vitro studies.

References

Application of 10-Deacetyl-7-xylosyl Paclitaxel in Prostate Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a hydrophilic derivative of the widely used anti-cancer drug, Paclitaxel.[1] Isolated from Taxus chinensis, this compound exhibits promising cytotoxic effects against prostate cancer cell lines, primarily by inducing cell cycle arrest and apoptosis.[1][2] Its enhanced water solubility compared to Paclitaxel presents a potential advantage for pharmaceutical formulations.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on prostate cancer cell lines, with a focus on the PC-3 cell line.

Mechanism of Action

This compound exerts its anti-cancer effects through the stabilization of microtubules, leading to a mitotic arrest at the G2/M phase of the cell cycle.[1][3][4] This disruption of microtubule dynamics triggers the intrinsic, mitochondria-dependent pathway of apoptosis.[1][2] Key molecular events include the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade, involving caspase-9 and the executioner caspases-3 and -6, ultimately leading to programmed cell death.[1][2] Notably, this apoptotic induction appears to be independent of the CD95 and NF-κB signaling pathways.[1][2]

Data Presentation

The following tables summarize the key quantitative effects of this compound and its parent compound, Paclitaxel, on prostate cancer cell lines.

Table 1: Cytotoxicity of Paclitaxel Derivatives in PC-3 Prostate Cancer Cells

CompoundCell LineAssayIC50Exposure TimeReference
PaclitaxelPC-3Viability Assay31.2 nM24 hours[5]
This compoundPC-3Viability AssayData not available-

Note: While the pro-apoptotic and anti-proliferative effects of this compound on PC-3 cells have been documented, a specific IC50 value from the reviewed literature is not available. Researchers are encouraged to determine this value empirically.

Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins in PC-3 Cells

ProteinFunctionEffect of TreatmentMethod of DetectionReference
BaxPro-apoptoticUpregulatedWestern Blot[1]
BadPro-apoptoticUpregulatedWestern Blot[1]
Bcl-2Anti-apoptoticDownregulatedWestern Blot[1]
Bcl-xLAnti-apoptoticDownregulatedWestern Blot[1]
Caspase-9Initiator CaspaseActivatedWestern Blot[1]
Caspase-3Executioner CaspaseActivatedWestern Blot[1]
Caspase-6Executioner CaspaseActivatedWestern Blot[1]

Note: The table indicates the qualitative changes in protein expression. For quantitative analysis, densitometry of Western blot bands should be performed and normalized to a loading control.

Table 3: Effect of Paclitaxel on Cell Cycle Distribution in PC-3 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control48.09 ± 2.2035.61 ± 1.8016.30 ± 0.40[6]
Paclitaxel (50 nM, 12h)DecreasedDecreasedIncreased[7]

Note: This data is for the parent compound, Paclitaxel. Similar mitotic arrest is induced by this compound.[1] Quantitative cell cycle analysis should be performed for the specific derivative.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.

Materials:

  • PC-3 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed PC-3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for the detection and quantification of apoptotic cells.

Materials:

  • Treated and untreated PC-3 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed PC-3 cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the effect of the compound on cell cycle distribution.

Materials:

  • Treated and untreated PC-3 cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat PC-3 cells with this compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Treated and untreated PC-3 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensity using densitometry software and normalize to the loading control (e.g., β-actin).

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays PC3 PC-3 Cell Culture Treat Treatment with This compound PC3->Treat Harvest Cell Harvesting Treat->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT FACS_Apop Apoptosis Analysis (Annexin V/PI Staining) Harvest->FACS_Apop FACS_CC Cell Cycle Analysis (PI Staining) Harvest->FACS_CC WB Protein Expression (Western Blot) Harvest->WB

Caption: A typical experimental workflow for studying the effects of this compound.

G cluster_pathway Apoptotic Signaling Pathway Compound 10-Deacetyl-7-xylosyl Paclitaxel Microtubules Microtubule Stabilization Compound->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 / Bcl-xL MitoticArrest->Bcl2 Downregulates Bax Bax / Bad MitoticArrest->Bax Upregulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp36 Caspase-3 & -6 Activation Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis

Caption: The mitochondria-driven apoptotic pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Formulation of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of 10-Deacetyl-7-xylosyl Paclitaxel, a promising derivative of Paclitaxel, for animal studies. The information compiled herein is intended to guide researchers in preparing this compound for preclinical evaluation.

Introduction

This compound is a derivative of Paclitaxel with reported pharmacological features that may offer advantages over the parent compound.[1] Like Paclitaxel, it functions as a microtubule stabilizing agent, leading to cell cycle arrest and apoptosis.[1] This document outlines recommended formulations for in vivo use, details its mechanism of action, and provides protocols for conducting animal studies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Animal ModelTumor TypeReference
Vehicle Control-IV0Nude MiceS180 Sarcoma[Data Not Available]
This compound[Specify Dose]IV[Specify Value]Nude MiceS180 Sarcoma[Data Not Available]
Positive Control (e.g., Paclitaxel)[Specify Dose]IV[Specify Value]Nude MiceS180 Sarcoma[Data Not Available]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterValueAnimal ModelAdministration RouteDose (mg/kg)Reference
Cmax (ng/mL)[Specify Value][Specify Model]IV[Specify Dose][Data Not Available]
Tmax (h)[Specify Value][Specify Model]IV[Specify Dose][Data Not Available]
AUC (ng·h/mL)[Specify Value][Specify Model]IV[Specify Dose][Data Not Available]
Half-life (t½) (h)[Specify Value][Specify Model]IV[Specify Dose][Data Not Available]
Clearance (mL/min/kg)[Specify Value][Specify Model]IV[Specify Dose][Data Not Available]
Volume of Distribution (L/kg)[Specify Value][Specify Model]IV[Specify Dose][Data Not Available]

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis through the mitochondrial-dependent pathway.[1][2] This process is initiated by the stabilization of microtubules, leading to mitotic arrest.[1] Subsequently, a cascade of intracellular events is triggered, characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, including caspase-3 and caspase-6, ultimately leading to programmed cell death.[1]

G cluster_0 Cellular Response to this compound Drug 10-Deacetyl-7-xylosyl Paclitaxel Microtubules Microtubule Stabilization Drug->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2Family Modulation of Bcl-2 Family (↑ Bax, Bad; ↓ Bcl-2, Bcl-xL) MitoticArrest->Bcl2Family Mitochondria Mitochondrial Membrane Permeability Disruption Bcl2Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase36 Caspase-3 & -6 Activation Caspase9->Caspase36 Apoptosis Apoptosis Caspase36->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for intravenous (IV) administration in animal studies.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a concentration of up to 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Ensure complete dissolution; gentle warming or sonication can be used if necessary.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Final Formulation: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is obtained.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated to aid dissolution.[1] The final solution should be clear.

Protocol 2: DMSO/Corn Oil Formulation

This formulation is an alternative for achieving a concentration of up to 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Final Formulation: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Vortex the mixture thoroughly until a clear and homogenous solution is obtained.

In Vivo Administration Protocol (General)

This protocol provides a general guideline for intravenous administration in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Mice (e.g., nude mice for xenograft studies)

  • Insulin syringes with appropriate gauge needles (e.g., 27-30G)

  • Animal restrainer

  • 70% Ethanol (B145695)

Procedure:

  • Animal Preparation: Acclimatize the animals to the housing conditions before the experiment.

  • Dose Calculation: Calculate the required volume of the drug formulation to be injected based on the animal's body weight and the desired dose (mg/kg).

  • Injection:

    • Place the mouse in a suitable restrainer.

    • Swab the tail with 70% ethanol to clean the injection site and dilate the lateral tail vein.

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the calculated volume of the drug formulation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse reactions. Body weight should be recorded at regular intervals.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

G cluster_1 In Vivo Efficacy Study Workflow CellCulture Tumor Cell Culture (e.g., S180 Sarcoma) Implantation Subcutaneous Tumor Cell Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, Drug, Positive Control) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis and Reporting Endpoint->Analysis

Caption: Workflow for a typical in vivo tumor xenograft study.

References

Application Notes and Protocols for Flow Cytometry Analysis of Mitotic Arrest Induced by 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a derivative of the widely used anti-cancer drug Paclitaxel.[1][2] Like its parent compound, it functions as a microtubule-stabilizing agent, disrupting the dynamic instability of microtubules required for proper mitotic spindle formation. This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle, a state known as mitotic arrest.[3] This sustained mitotic arrest can ultimately trigger apoptosis, or programmed cell death, in cancer cells.[4][5][6] This application note provides a detailed protocol for the analysis of mitotic arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action

This compound, similar to Paclitaxel, binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This prevents the depolymerization necessary for the dynamic changes in the microtubule cytoskeleton during mitosis. The presence of stabilized, non-functional mitotic spindles activates the spindle assembly checkpoint (SAC), which inhibits the anaphase-promoting complex/cyclosome (APC/C).[3] The inhibition of APC/C prevents the degradation of cyclin B1 and securin, key proteins required for mitotic exit. This leads to a sustained arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest can lead to apoptosis through various signaling pathways, including the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins.[2]

Data Presentation

The following table represents illustrative data demonstrating the dose-dependent effect of this compound on the cell cycle distribution of PC-3 prostate cancer cells after a 24-hour treatment period.

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)065.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound1055.8 ± 2.518.2 ± 1.326.0 ± 2.1
This compound5030.1 ± 1.912.7 ± 1.157.2 ± 3.5
This compound10015.4 ± 1.28.9 ± 0.975.7 ± 4.2

Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of the experiment and is not derived from a specific experimental result.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human prostate cancer cell line, PC-3.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed PC-3 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

Sample Preparation for Flow Cytometry
  • Harvesting: After the incubation period, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Detachment: Add 0.25% trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralization: Add complete culture medium to neutralize the trypsin.

  • Collection: Transfer the cell suspension to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours before staining. Cells can be stored at this temperature for several weeks.

Propidium Iodide (PI) Staining and Flow Cytometry Analysis
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.

  • Staining Solution: Prepare a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

  • Data Acquisition: Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining_analysis Staining & Analysis cluster_data_analysis Data Analysis seed_cells Seed PC-3 Cells drug_treatment Treat with this compound seed_cells->drug_treatment harvest_cells Harvest Cells drug_treatment->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells pi_staining Stain with Propidium Iodide & RNase A fix_cells->pi_staining flow_cytometry Analyze by Flow Cytometry pi_staining->flow_cytometry cell_cycle_analysis Determine Cell Cycle Distribution flow_cytometry->cell_cycle_analysis

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_drug_target Drug Action cluster_cell_cycle_control Cell Cycle Regulation cluster_outcome Cellular Outcome drug 10-Deacetyl-7-xylosyl Paclitaxel microtubules Microtubules drug->microtubules Stabilization sac Spindle Assembly Checkpoint (SAC) microtubules->sac Activation apc Anaphase-Promoting Complex (APC/C) sac->apc Inhibition cyclinB Cyclin B1 Degradation apc->cyclinB Inhibition securin Securin Degradation apc->securin Inhibition mitotic_arrest G2/M Mitotic Arrest apc->mitotic_arrest Blockage of Mitotic Exit mitotic_exit Mitotic Exit cyclinB->mitotic_exit securin->mitotic_exit apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel-induced mitotic arrest signaling pathway.

References

Application Notes and Protocols for the Purification of 10-Deacetyl-7-xylosyl Paclitaxel from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel, a significant analogue of the widely recognized anti-cancer drug Paclitaxel, is a naturally occurring taxane (B156437) found in various Taxus species. Its importance lies in its potential as a key intermediate for the semi-synthesis of Paclitaxel and other taxane-based therapeutic agents. The efficient purification of this compound from plant extracts is a critical step in the drug development pipeline. These application notes provide detailed protocols and supporting data for the extraction and purification of this compound from plant materials, primarily focusing on the needles and bark of Taxus species.

Overview of Purification Strategies

The purification of this compound from complex plant extracts involves a multi-step process designed to isolate the target molecule from a myriad of other taxanes, lipids, pigments, and cellular components. The general workflow encompasses initial extraction from the plant biomass, followed by a series of chromatographic separations to achieve high purity. The choice of specific techniques is dictated by the starting material, desired scale of purification, and the final purity requirements.

A common approach involves an initial enzymatic hydrolysis step to convert 7-xylosyl-10-deacetylpaclitaxel, which is often the most abundant taxane in certain species like Taxus chinensis, into 10-deacetylpaclitaxel (10-DAP) prior to purification. However, for the direct isolation of this compound, a direct chromatographic approach is employed.

Data Presentation: Purification Yields

The following table summarizes the reported yields of this compound and related compounds from Taxus species, providing a benchmark for purification efficiency.

Plant SourceCompoundYield (%)Purification MethodReference
Taxus brevifolia bark10-deacetyltaxol-7-xyloside0.06 - 0.1Single column chromatography followed by crystallization[1]
Taxus brevifolia barktaxol0.02 - 0.06Single column chromatography followed by crystallization[1]
Taxus brevifolia bark10-deacetylbaccatin III0.02 - 0.04Single column chromatography followed by crystallization[1]
Taxus brevifolia bark10-deacetyltaxol0.01 - 0.02Single column chromatography followed by crystallization[1]
Taxus chinensis needles7-xylosyl-10-deacetylpaclitaxel> 60 (in partially purified extract)Not specified[2]

Experimental Protocols

Protocol 1: Direct Chromatographic Purification of this compound from Taxus brevifolia Bark

This protocol is based on a simplified and efficient method for isolating taxanes.[1]

1. Extraction:

  • 1.1. Plant Material Preparation: Air-dry and grind the bark of Taxus brevifolia to a coarse powder.

  • 1.2. Solvent Extraction:

    • Macerate the ground bark with methanol (B129727) at room temperature for 24-48 hours.

    • Filter the extract and repeat the extraction process with fresh methanol three times to ensure exhaustive extraction.

    • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

  • 2.1. Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

  • 2.2. Perform liquid-liquid extraction with hexane (B92381) to remove non-polar impurities such as lipids and chlorophylls. Discard the hexane layer.

  • 2.3. Extract the aqueous methanol layer with dichloromethane (B109758) or ethyl acetate (B1210297) to partition the taxanes into the organic phase.

  • 2.4. Combine the organic extracts and evaporate to dryness to yield a taxane-enriched crude extract.

3. Chromatographic Purification:

  • 3.1. Column Preparation: Pack a silica (B1680970) gel column with a suitable solvent system, such as a gradient of hexane and ethyl acetate.

  • 3.2. Sample Loading: Dissolve the taxane-enriched extract in a minimal amount of the initial mobile phase and load it onto the column.

  • 3.3. Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • 3.4. Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • 3.5. Isolation of this compound: Pool the fractions containing the target compound based on the analytical results.

4. Crystallization:

  • 4.1. Concentrate the pooled fractions containing this compound.

  • 4.2. Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or acetone).

  • 4.3. Induce crystallization by slow evaporation of the solvent or by the addition of an anti-solvent (e.g., water or hexane).

  • 4.4. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Purification of 10-Deacetylpaclitaxel from this compound via Enzymatic Hydrolysis

This protocol outlines the purification of 10-deacetylpaclitaxel (10-DAP) from a partially purified extract rich in 7-xylosyl-10-deacetylpaclitaxel (10-DAXP), a common precursor.[2]

1. Enzymatic Hydrolysis:

  • 1.1. Dissolve the partially purified extract containing >60% 10-DAXP in an appropriate buffer solution.

  • 1.2. Add β-xylosidase to the solution to initiate the hydrolysis of the C-7 xylosyl group.

  • 1.3. Incubate the reaction mixture under optimal conditions of temperature and pH for the enzyme until the hydrolysis is complete, as monitored by HPLC.

2. Initial Purification of Crude 10-DAP:

  • 2.1. After complete hydrolysis, load the reaction mixture onto a column packed with a suitable resin to capture the hydrolyzed products.

  • 2.2. Elute the column to obtain a crude 10-DAP fraction. This step can achieve a purity of approximately 20.5% with a high yield of around 96.3%.[2]

3. Normal-Phase Chromatography:

  • 3.1. Further purify the crude 10-DAP using a normal-phase chromatography column (e.g., silica gel).

  • 3.2. Employ a suitable solvent system to separate 10-DAP from other taxanes and impurities.

4. Reversed-Phase Preparative Chromatography:

  • 4.1. Subject the 10-DAP fraction from the normal-phase chromatography to a final purification step using reversed-phase preparative chromatography with an ODS (C18) solid phase.

  • 4.2. This step is crucial for achieving high purity.

  • 4.3. The final purity of 10-DAP can reach 96% with an overall yield of 79.7%.[2]

Quality Control and Purity Assessment

The purity of the isolated this compound should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the final product and for in-process control. A typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with UV detection at 227 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the purified compound by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the isolated compound.

Visualizations

Experimental_Workflow_Purification cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_final_product Final Product plant_material Taxus brevifolia Bark (Dried, Ground) methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Extract methanol_extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane & Dichloromethane) crude_extract->partitioning taxane_extract Taxane-Enriched Extract partitioning->taxane_extract silica_column Silica Gel Column Chromatography taxane_extract->silica_column fraction_collection Fraction Collection & Monitoring (TLC/HPLC) silica_column->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions crystallization Crystallization pooled_fractions->crystallization pure_compound Pure 10-Deacetyl-7-xylosyl Paclitaxel crystallization->pure_compound analysis Purity Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

Caption: Workflow for the direct purification of this compound.

Enzymatic_Conversion_Workflow cluster_start Starting Material cluster_conversion Enzymatic Conversion cluster_purification_steps Multi-step Purification start_material Partially Purified Extract (>60% 10-DAXP) hydrolysis Enzymatic Hydrolysis (β-xylosidase) start_material->hydrolysis hydrolyzed_product Hydrolyzed Product (Crude 10-DAP) hydrolysis->hydrolyzed_product resin_column Resin Column Chromatography hydrolyzed_product->resin_column normal_phase Normal-Phase Chromatography resin_column->normal_phase reversed_phase Reversed-Phase Preparative Chromatography (ODS) normal_phase->reversed_phase pure_10dap Pure 10-Deacetylpaclitaxel (>96% Purity) reversed_phase->pure_10dap

Caption: Workflow for the purification of 10-Deacetylpaclitaxel from its 7-xylosyl precursor.

References

Application Notes & Protocols: Utilizing 10-Deacetyl-7-xylosyl Paclitaxel as a Precursor for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paclitaxel (Taxol®) is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis.[2][3] The supply of Paclitaxel was historically limited by its low abundance in the bark of the Pacific yew tree (Taxus brevifolia).[4][5] To address this, semi-synthetic methods using more abundant precursors isolated from renewable sources like yew needles and twigs have become the primary production route.[5][6]

One such key precursor is 10-Deacetyl-7-xylosyl Paclitaxel (10-DXP). This compound, found in various Taxus species, possesses the complex tetracyclic core and the essential C-13 side chain of Paclitaxel.[6][7] Its use as a starting material offers a more efficient pathway to Paclitaxel synthesis compared to precursors like 10-deacetylbaccatin III (10-DAB), as it already contains the necessary side chain, reducing the number of synthetic steps and associated costs.[6] These notes provide detailed protocols for the conversion of 10-DXP to Paclitaxel, its subsequent purification and analysis, and the biological context of its mechanism of action.

Application Note 1: Semi-Synthesis of Paclitaxel from 10-DXP

The conversion of 10-DXP to Paclitaxel is a multi-step process that primarily involves the removal of the xylosyl group at the C-7 position and the acetylation of the hydroxyl group at the C-10 position.[6][7] A common strategy involves a three-step reaction sequence: redox, acetylation, and deacetylation (hydrolysis of the xylosyl group).[6][7][8]

Reaction Workflow

The overall synthetic workflow can be visualized as a three-stage process, starting from the raw precursor through to the final, purified active pharmaceutical ingredient (API).

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Purification cluster_2 Stage 3: Analysis start This compound (10-DXP) reaction1 Step 1: Hydrolysis (Removal of C7-Xylosyl Group) start->reaction1 intermediate 10-Deacetyl Paclitaxel (10-DAP) reaction1->intermediate reaction2 Step 2: Acetylation (Addition of C10-Acetyl Group) intermediate->reaction2 product Crude Paclitaxel reaction2->product purification1 Column Chromatography (Silica Gel) product->purification1 purification2 Crystallization purification1->purification2 analysis Purity & Identity Confirmation (HPLC, NMR, MS) purification2->analysis api Paclitaxel API (>99.5% Purity) analysis->api G cluster_0 Cellular Action cluster_1 Cellular Consequence cluster_2 Apoptotic Pathway paclitaxel Paclitaxel tubulin β-tubulin subunit in Microtubules paclitaxel->tubulin Binds to stabilization Microtubule Stabilization (Suppressed Dynamics) tubulin->stabilization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest bcl2 Bcl-2 Family Modulation (e.g., Bax up, Bcl-2 down) mitotic_arrest->bcl2 apoptosis Apoptosis (Programmed Cell Death) caspase Caspase Activation bcl2->caspase caspase->apoptosis

References

Application Notes: Experimental Design for Testing Anti-Cancer Activity of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Deacetyl-7-xylosyl Paclitaxel (B517696) is a derivative of Paclitaxel, a well-established anti-cancer agent known for its role as a microtubule-stabilizing agent.[1][2][3] Paclitaxel and its analogues exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents disassembly.[4][5][6] This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent programmed cell death (apoptosis).[5][6][7]

Preliminary studies on 10-Deacetyl-7-xylosyl Paclitaxel, a naturally occurring xyloside isolated from Taxus chinensis, suggest it induces mitotic arrest and apoptosis in cancer cells.[2] Its mechanism is believed to involve the mitochondrial-dependent (intrinsic) apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of initiator caspase-9 and executioner caspase-3.[1]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-cancer efficacy of this compound, from initial in vitro screening to in vivo validation.

Experimental Workflow Overview

A systematic approach is essential for characterizing the anti-cancer properties of a novel compound. The workflow begins with in vitro assays to determine cytotoxicity and elucidate the mechanism of action, followed by in vivo studies to assess efficacy in a preclinical tumor model.

Experimental_Workflow Overall Experimental Workflow start Start: Compound (this compound) invitro In Vitro Studies start->invitro cytotoxicity Cytotoxicity Assay (MTT Assay) invitro->cytotoxicity moa Mechanism of Action (MOA) Studies invitro->moa data_analysis Data Analysis & Interpretation invitro->data_analysis invivo In Vivo Studies cytotoxicity->invivo cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) moa->apoptosis western Protein Expression (Western Blot) moa->western moa->invivo xenograft Tumor Xenograft Model invivo->xenograft invivo->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: High-level workflow for evaluating anti-cancer activity.

Proposed Signaling Pathway

Based on existing data for Paclitaxel and its derivatives, this compound is hypothesized to induce apoptosis via the intrinsic, mitochondria-mediated pathway following mitotic arrest.

Signaling_Pathway Proposed Apoptotic Signaling Pathway drug 10-Deacetyl-7-xylosyl Paclitaxel microtubules Microtubule Stabilization drug->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family Intrinsic Pathway bax_up ↑ Bax / Bad (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 / Bcl-XL (Anti-apoptotic) bcl2_family->bcl2_down mitochondria Mitochondrial Disruption (↑ Permeability) bax_up->mitochondria bcl2_down->mitochondria casp9 Caspase-9 Activation mitochondria->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized mechanism of this compound.

Part 1: In Vitro Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screening tool to determine the cytotoxic effects of a compound.[8]

Materials:

  • Selected cancer cell lines (e.g., PC-3, A549, MDA-MB-231, A2780CP)[1][9][10][11]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)[12][13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12][14]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.[15][16]

Materials:

  • 6-well cell culture plates

  • PBS, Trypsin-EDTA

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 2x10⁵ cells per well in 6-well plates. After 24 hours, treat with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours on ice.[16]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., ModFit LT) to quantify the percentage of cells in each phase.[16]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Staining: Centrifuge and resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[19] Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Markers

This technique is used to detect and quantify changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.[20]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-Histone H3, anti-Actin or α-tubulin)[20][21]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells as previously described. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[22]

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22]

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Actin).

Part 2: In Vivo Experimental Protocol

Protocol 5: Human Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of the compound in an animal model.[23]

Materials:

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude or SCID mice)

  • Cancer cell line (e.g., A549, PC-3) prepared in sterile PBS or Matrigel[24][25]

  • This compound formulated for injection (e.g., in a solution containing PEG300, Tween80, and ddH₂O)[2]

  • Vehicle control solution

  • Calipers, animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cancer cells into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor size by measuring length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound at two different doses).

  • Drug Administration: Administer the compound and vehicle control via the determined route (e.g., intravenous or intraperitoneal injection) according to a predefined schedule (e.g., daily for 5 days).[24]

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days as indicators of efficacy and toxicity, respectively.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize mice, excise tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry).

Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line This compound IC₅₀ (nM) Paclitaxel IC₅₀ (nM) [Positive Control]
PC-3
A549
MDA-MB-231
A2780CP

Data are presented as mean ± SD from three independent experiments.

Table 2: Cell Cycle Distribution (%) after 24h Treatment

Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control (Vehicle)
Compound (IC₅₀)
Compound (2x IC₅₀)

Data represent the mean percentage of cells in each phase ± SD.

Table 3: Apoptosis Analysis (%) after 48h Treatment

Treatment Group Viable (%) (Annexin V⁻/PI⁻) Early Apoptosis (%) (Annexin V⁺/PI⁻) Late Apoptosis/Necrosis (%) (Annexin V⁺/PI⁺)
Control (Vehicle)
Compound (IC₅₀)
Compound (2x IC₅₀)

Data represent the mean percentage of cells in each quadrant ± SD.

Table 4: Summary of Western Blot Analysis

Protein Target Function Expected Change with Treatment
Apoptosis Markers
Bcl-2 Anti-apoptotic
Bax Pro-apoptotic
Cleaved Caspase-9 Initiator Caspase
Cleaved PARP Apoptosis Marker
Cell Cycle Markers
p-Histone H3 (Ser10) Mitotic Marker

Changes are relative to the vehicle-treated control group.

Table 5: In Vivo Tumor Growth Inhibition

Treatment Group Mean Tumor Volume (mm³) at Day 21 % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control N/A
Compound (Low Dose)
Compound (High Dose)

Data are presented as mean ± SEM for each group (n=8-10 mice/group).

References

Application Note: High-Pressure Liquid Chromatography for the Characterization of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of 10-Deacetyl-7-xylosyl Paclitaxel using High-Pressure Liquid Chromatography (HPLC). Paclitaxel and its analogues are crucial in cancer therapy, making robust analytical methods for their identification and purity assessment essential.[1][2] This protocol outlines a reversed-phase HPLC (RP-HPLC) method adapted from established procedures for Paclitaxel and related taxanes, suitable for the analysis of this compound.[3][4] The method is designed to provide high resolution and sensitivity for the quantification of the main compound and related impurities.

Introduction

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a potent anticancer agent.[1][5] this compound is a derivative of Paclitaxel and a naturally occurring xyloside found in Taxus chinensis.[6][7] As with any active pharmaceutical ingredient (API), rigorous characterization and purity assessment are critical for ensuring safety and efficacy. High-Pressure Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][3][8] This application note details a proposed HPLC method for the characterization of this compound, providing a comprehensive protocol for researchers and drug development professionals.

Experimental Protocols

This section details the proposed experimental protocol for the HPLC analysis of this compound. The method is based on established protocols for Paclitaxel and its related substances.[3][4][9]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

  • Glacial Acetic Acid (optional, for sample diluent)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[3]
Mobile Phase Acetonitrile and Water (Gradient elution recommended)
Flow Rate 1.0 - 1.2 mL/min[3][9]
Column Temperature 40°C[3]
Detection Wavelength 227 nm[3][9][10]
Injection Volume 10 µL

3. Mobile Phase Preparation

A gradient elution is recommended to ensure optimal separation of this compound from potential impurities.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Proposed Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
202080
252080
306040
356040

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in a mixture of methanol and glacial acetic acid (200:1 v/v) to achieve a final concentration within the linear range of the standard curve.[3] Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

The concentration of this compound in the sample can be determined by comparing the peak area with the calibration curve generated from the working standard solutions. Purity is assessed by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Purity Analysis of a Sample Batch

Sample IDRetention Time (min)Peak Area (mAU*s)% Area
Main Peak
Impurity 1
Impurity 2
Total 100.0

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the HPLC characterization of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Methanol/Acetic Acid Sample->Dissolve_Sample Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard HPLC_System HPLC System Dilute_Standard->HPLC_System Inject Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->HPLC_System Inject Column C18 Column HPLC_System->Column Separation Detector UV/PDA Detector (227 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification & Purity Integration->Quantification Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Compound 10-Deacetyl-7-xylosyl Paclitaxel Sample Analysis HPLC Analysis Compound->Analysis Method Validated HPLC Method Method->Analysis Purity Purity Assessment Analysis->Purity Identity Identity Confirmation (vs. Standard) Analysis->Identity Quantity Quantification Analysis->Quantity

References

Troubleshooting & Optimization

How to improve solubility of 10-Deacetyl-7-xylosyl Paclitaxel for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling 10-Deacetyl-7-xylosyl Paclitaxel, a derivative of Paclitaxel, in in vitro settings. Given its structural similarity to Paclitaxel, which is known for its poor aqueous solubility, this derivative presents similar challenges in experimental assays.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing solutions of this compound for cell-based assays.

Issue 1: Immediate precipitation occurs after diluting the stock solution into aqueous cell culture medium.

  • Question: I dissolved my this compound in 100% DMSO to make a concentrated stock. When I add this stock to my cell culture medium, the solution immediately turns cloudy or a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[4][5] The DMSO concentration is instantly diluted, leaving the compound unable to stay in solution.

    Potential Causes and Solutions:

    • High Final Concentration: The target concentration in your medium may exceed the compound's maximum aqueous solubility. Solution: Lower the final working concentration and perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[4]

    • Rapid Dilution: Adding a small volume of concentrated stock directly into a large volume of medium creates localized supersaturation, causing the compound to precipitate before it can disperse.[4] Solution: Perform a step-wise or serial dilution. First, dilute the high-concentration stock into a smaller, intermediate volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium.[4][5]

    • Improper Mixing: Insufficient mixing upon addition fails to disperse the compound quickly. Solution: Add the stock solution drop-wise into the vortex of the gently swirling or vortexing medium.[4][6] This ensures rapid and even dispersion.

    • Cold Medium: Solubility is often temperature-dependent. Adding the compound to cold medium can decrease its solubility.[7] Solution: Always use cell culture medium that has been pre-warmed to 37°C.[4]

Issue 2: The final concentration of DMSO is causing toxicity in my cell line.

  • Question: To get my compound to dissolve in the media, I have to use a higher volume of my DMSO stock, but the final DMSO concentration is affecting cell viability. How can I reduce the solvent concentration while maintaining solubility?

  • Answer: Solvent toxicity is a critical concern in cell-based assays. While most cell lines can tolerate up to 0.5% DMSO, it is best to keep the final concentration at or below 0.1% to minimize off-target effects.[4][5]

    Potential Causes and Solutions:

    • Stock Concentration Too Low: Using a less concentrated stock solution requires adding a larger volume to the media, thereby increasing the final solvent percentage. Solution: Prepare a more concentrated stock solution in DMSO (e.g., 10-20 mM). Paclitaxel is highly soluble in DMSO, allowing for very concentrated stocks.[8][9] This enables you to add a much smaller volume to achieve your final desired concentration.

    • Reliance on a Single Solvent: DMSO alone may not be sufficient to maintain solubility upon high dilution in aqueous media. Solution: Explore alternative solubilization strategies that can enhance aqueous solubility and reduce the required amount of organic solvent.

      • Co-Solvent Systems: Formulations containing a mixture of solvents and surfactants can improve solubility. For in vivo studies of this compound, formulations such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline have been used.[10] A simplified, sterile-filtered version could be adapted for in vitro use.

      • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming an "inclusion complex" with a water-soluble exterior.[11] This can dramatically increase the aqueous solubility of taxanes, sometimes by hundreds of times.[1][12] Consider using β-cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[1][10][13]

Issue 3: I am observing inconsistent or poor results in my assay.

  • Question: My experimental replicates are not consistent, or the compound appears less potent than expected. Could this be a solubility issue?

  • Answer: Yes, poor solubility can lead to significant variability and underestimation of a compound's true potency. If the compound precipitates, the actual concentration in solution is lower and less consistent than the nominal concentration.

    Potential Causes and Solutions:

    • Delayed Precipitation: The compound may not precipitate immediately but fall out of solution over the course of a long incubation period (e.g., 24-72 hours). This can be due to interactions with media components or changes in pH from cellular metabolism.[6][7] Solution: After preparing your final working solution, let it sit in the incubator for 30-60 minutes and visually inspect for cloudiness or precipitate before adding it to cells. Also, examine the wells of your culture plates under a microscope at different time points for signs of crystalline precipitate.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, tubes, plates), which reduces the effective concentration. Solution: Use low-adhesion plastics (e.g., polypropylene (B1209903) tubes) for stock solutions. When preparing dilutions, pre-rinse pipette tips with the solution. Minimize the number of transfer steps.

Frequently Asked Questions (FAQs)

  • Q1: What is the best primary solvent for making a stock solution of this compound?

    • A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Paclitaxel and its derivatives due to its high solubilizing capacity.[8][9][14] Anhydrous, sterile-filtered DMSO should be used. Ethanol (B145695) is a viable alternative, though Paclitaxel's solubility is generally lower in ethanol than in DMSO.[8][14]

  • Q2: How should I store my stock solution?

    • A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[10][14] A supplier of this compound recommends that once in solution, it should be used within one month when stored at -20°C or within six months at -80°C.[10]

  • Q3: Are there any greener or less toxic alternatives to DMSO?

    • A3: Yes, research is ongoing for DMSO alternatives. Cyrene™ is a bio-based solvent that has been investigated as a less toxic substitute for some applications.[15][16][17] Zwitterionic liquids have also been proposed as biocompatible solvents that may be less disruptive to cell behavior.[18] However, the solubility of this compound in these solvents must be empirically determined before use.

  • Q4: Can I sonicate or heat the solution to help it dissolve?

    • A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of the compound in the initial organic solvent (like DMSO).[10] However, be cautious with heating, as it can degrade sensitive compounds. Always check the compound's stability information. Once diluted in aqueous media, heating is not recommended as it can promote protein denaturation and other undesirable effects.[7]

Data Presentation

Table 1: Solubility of Paclitaxel in Common Laboratory Solvents

(Data for the parent compound Paclitaxel is provided as a reference for this compound)

SolventSolubility (mg/mL)Molar Equivalent (Approx.)Source(s)
Water~0.0004~0.4 µM[1]
DMSO30 - 20035 - 234 mM[8][9][19][20]
Ethanol20 - 4023 - 47 mM[8][9][14]
DMF~5 - 30~6 - 35 mM[19][20]
1:10 DMSO:PBS (pH 7.2)~0.1~117 µM[19]

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions for In Vitro Assays

This protocol provides a standardized method for preparing a DMSO stock solution and diluting it into cell culture medium while minimizing the risk of precipitation.

1. Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, sterile

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

2. Procedure for Preparing a 10 mM Stock Solution:

  • In a sterile environment (e.g., laminar flow hood), carefully weigh the desired amount of this compound powder. (Molecular Weight: ~944.0 g/mol ).[21]

  • Place the powder into a sterile polypropylene tube.

  • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Ensure the compound is fully dissolved by vortexing for 1-2 minutes. If needed, briefly sonicate or warm the tube in a 37°C water bath until the solution is clear.[10]

  • Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.

  • Store aliquots at -20°C or -80°C, protected from light.[14]

3. Procedure for Preparing a Final 10 µM Working Solution:

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube or flask.

  • To prepare the final working solution (e.g., 10 mL of 10 µM solution), you will perform a 1:1000 dilution of the stock. This requires 10 µL of the 10 mM stock solution. The final DMSO concentration will be 0.1%.

  • Crucial Dilution Step: While gently swirling or vortexing the pre-warmed medium, slowly add the 10 µL of stock solution drop-wise into the medium. Do not add the medium to the stock solution.[4][5]

  • Continue to mix gently for another 10-15 seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of cloudiness or precipitation.

  • Use the freshly prepared medium for your experiment immediately to prevent delayed precipitation or degradation.

Visualizations

cluster_0 Troubleshooting Compound Precipitation cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation / Inconsistent Results start Precipitate Observed in Cell Culture Medium? q1 Is final concentration >10 µM? start->q1 Immediately q4 Is final DMSO > 0.1%? start->q4 After Incubation s1_yes Lower final concentration. Perform solubility test. q1->s1_yes Yes q2 Was stock added to cold medium? q1->q2 No s2_yes Always use pre-warmed (37°C) medium. q2->s2_yes Yes q3 Was dilution performed correctly? q2->q3 No s3_no Add stock drop-wise to swirling medium. Perform serial dilution. q3->s3_no No q3->q4 Yes s4_yes Make higher concentration stock. Consider co-solvents or cyclodextrins. q4->s4_yes Yes q5 Is incubation time long (>24h)? q4->q5 No s5_yes Check for precipitate at intermediate time points. Prepare solution fresh before use. q5->s5_yes Yes

Caption: Troubleshooting workflow for addressing precipitation issues.

cluster_stock Part A: Stock Solution Preparation (10 mM) cluster_working Part B: Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh Compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve mix 3. Vortex / Sonicate Until Clear dissolve->mix aliquot 4. Aliquot & Store at -80°C mix->aliquot thaw 5. Thaw Stock Aliquot add 7. Add Stock Drop-wise to Swirling Warm Medium thaw->add warm 6. Pre-warm Culture Medium to 37°C warm->add use 8. Use Immediately in Assay add->use

Caption: Workflow for preparing stock and working solutions.

References

Troubleshooting precipitation issues with 10-Deacetyl-7-xylosyl Paclitaxel solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deacetyl-7-xylosyl Paclitaxel (B517696). Our aim is to help you overcome common challenges related to solution preparation and precipitation, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 10-Deacetyl-7-xylosyl Paclitaxel?

A1: this compound is a derivative of Paclitaxel and shares its characteristic of being poorly soluble in aqueous solutions. It is, however, soluble in various organic solvents.[1][2] It is described as a white crystalline powder that is soluble in methanol (B129727), ethanol (B145695), and DMSO.[1]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: For preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent, with a reported solubility of up to 100 mg/mL.[3][4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3] Other organic solvents such as methanol and ethanol can also be used.[1][2]

Q3: My this compound solution precipitates when I dilute my DMSO stock in an aqueous buffer or cell culture medium. What is causing this and how can I prevent it?

A3: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, consider the following strategies:

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer slowly, preferably drop-wise, while vigorously stirring or vortexing. This facilitates rapid and uniform dispersion, preventing localized high concentrations that can lead to immediate precipitation.

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.

  • Use a Co-solvent System: For in vivo studies, multi-component solvent systems are often employed to improve solubility and stability. Examples of such systems include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[5] These formulations can achieve concentrations of ≥ 2.5 mg/mL.[5]

Q4: Can I do anything to redissolve this compound that has precipitated out of solution?

A4: In some cases, precipitated compound can be redissolved. Gentle sonication in a water bath can help break up aggregates and enhance dissolution.[5] Gentle warming (e.g., to 37°C) may also increase solubility, but it is important to be cautious as excessive heat can degrade the compound.[5] The stability of taxanes is also pH-dependent, with maximum stability generally observed around pH 4.[6]

Q5: How should I store my this compound solutions?

A5: To prevent degradation and solvent evaporation, it is recommended to store stock solutions in tightly sealed vials at low temperatures. For long-term storage (up to 6 months), -80°C is advisable. For shorter periods (up to 1 month), -20°C is sufficient.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mLUse fresh, anhydrous DMSO for best results.[3][4]
MethanolSoluble[1][2]
EthanolSoluble[1][2]
ChloroformSoluble[1]
Water< 0.1 mg/mL (insoluble)[1]

Table 2: Example Formulations for In Vivo Administration

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial with a screw cap

    • Calibrated analytical balance

    • Volumetric pipettes

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance and place it in the amber glass vial.

    • Using a volumetric pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

    • Tightly seal the vial and vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[5]

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer

  • Materials:

    • 10 mg/mL this compound in DMSO (from Protocol 1)

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

    • Sterile conical tube or beaker

    • Magnetic stirrer and stir bar or vortex mixer

  • Procedure:

    • Determine the final volume and concentration of the desired aqueous solution.

    • Place the required volume of the aqueous buffer into the conical tube or beaker.

    • Begin vigorously stirring or vortexing the aqueous buffer.

    • While the buffer is being agitated, slowly add the calculated volume of the this compound DMSO stock solution drop-wise into the buffer.

    • Continue stirring or vortexing for a few minutes to ensure the solution is homogenous.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration may be too high for the chosen aqueous buffer.

Mandatory Visualizations

G Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation weigh Weigh 10-Deacetyl-7-xylosyl Paclitaxel Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot add_stock Add Stock Solution Drop-wise while Vigorously Stirring aliquot->add_stock Use Aliquot buffer Measure Aqueous Buffer buffer->add_stock mix Continue Stirring to Homogenize add_stock->mix inspect Visually Inspect for Precipitation mix->inspect clear Solution is Clear: Proceed with Experiment precipitate Precipitation Observed: Troubleshoot

Caption: Workflow for preparing this compound solutions.

G Troubleshooting Precipitation Issues cluster_concentration Concentration Issues cluster_dilution Dilution Technique cluster_solvent Solvent System cluster_redissolve Attempt to Redissolve start Precipitation Observed in Aqueous Solution conc_too_high Is the final concentration too high? start->conc_too_high reduce_conc Action: Reduce final concentration conc_too_high->reduce_conc Yes improper_dilution Was the stock added too quickly? conc_too_high->improper_dilution No end_node If issues persist, re-evaluate experimental parameters reduce_conc->end_node slow_dilution Action: Add stock drop-wise to vigorously stirred buffer improper_dilution->slow_dilution Yes co_solvent Is a co-solvent system needed? improper_dilution->co_solvent No slow_dilution->end_node use_formulation Action: Use a formulation (e.g., with PEG300, Tween-80) co_solvent->use_formulation Yes try_redissolve Attempt to redissolve precipitate? co_solvent->try_redissolve No use_formulation->end_node sonicate_warm Action: Gentle sonication or warming (37°C) try_redissolve->sonicate_warm Yes try_redissolve->end_node No sonicate_warm->end_node

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Preventing degradation of 10-Deacetyl-7-xylosyl Paclitaxel in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Deacetyl-7-xylosyl Paclitaxel (B517696). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The following information is curated to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 10-Deacetyl-7-xylosyl Paclitaxel in solution?

A1: The degradation of this compound, similar to other taxanes, is primarily influenced by pH, temperature, and the composition of the solvent. The main degradation pathways include hydrolysis of its ester groups and epimerization at the C-7 position.[1][2][3] These reactions are catalyzed by acidic and basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once in a DMSO stock solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month, protected from light.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[4]

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: Based on studies of paclitaxel and related compounds, the pH of maximum stability is in the acidic range, around pH 4.[1] Both strongly acidic (pH < 2) and neutral to basic (pH > 6-7) conditions can lead to significant degradation through hydrolysis and epimerization.[1][2][3]

Q4: Can I prepare a stock solution of this compound in water?

A4: this compound, like paclitaxel, has poor aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[5] For aqueous-based experiments, this stock solution can then be further diluted into the aqueous buffer or media immediately before use.

Q5: What are the major degradation products of this compound?

A5: While specific studies on this compound are limited, based on the degradation of paclitaxel, the expected major degradation products would be the 7-epi-10-deacetyl-7-xylosyl Paclitaxel (from epimerization) and products resulting from the hydrolysis of the ester side chain at C-13.[2][6][7] Further degradation can occur at other ester linkages.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity in my cell-based assay.

Potential Cause Troubleshooting Step
pH of the culture medium The pH of standard cell culture media (typically ~7.4) can promote base-catalyzed degradation.
- Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
- Minimize the incubation time of the compound in the culture medium as much as the experimental design allows.
Elevated Temperature Prolonged incubation at 37°C can accelerate degradation.
- While necessary for cell culture, be aware that this temperature will contribute to a faster degradation rate compared to storage at room temperature or below.
Solution Preparation Improper dissolution or use of aged solutions.
- Ensure the DMSO stock solution is fresh and has been stored correctly. - When diluting into aqueous media, ensure rapid and thorough mixing to avoid precipitation.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent solution age Using diluted solutions prepared at different times can lead to varying levels of degradation.
- Prepare a single batch of the final working solution and use it for all replicates in an experiment.
Precipitation upon dilution The compound may precipitate out of aqueous solutions, leading to a lower effective concentration.
- Visually inspect the solution for any signs of precipitation after dilution. - Consider the use of solubilizing agents such as PEG300 and Tween-80 for in vivo studies, which can also help maintain solubility in aqueous in vitro solutions.[5]
Adsorption to labware Paclitaxel and its derivatives can be hydrophobic and may adsorb to certain plastics.
- Use low-adsorption plasticware or glass vials for solution preparation and storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solvent Storage Temperature Maximum Recommended Storage Duration Notes
DMSO-20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.[4]
DMSO-80°C6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.[4]
Aqueous Buffers2-8°CNot Recommended for long-term storagePrepare fresh for immediate use. Stability is highly pH-dependent.
Aqueous BuffersRoom TemperatureNot RecommendedSignificant degradation can occur in a matter of hours.

Table 2: Factors Influencing the Stability of Taxanes in Solution

Factor Effect on Stability Recommendations
pH Optimal stability around pH 4.[1] Degradation increases in acidic (pH < 2) and neutral to basic (pH > 7) conditions.[1][2]Use a buffered solution at or near pH 4 for short-term storage if possible. Avoid unbuffered water.
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C.[4] Prepare working solutions at room temperature and use immediately.
Solvent Aprotic solvents like DMSO provide good stability for stock solutions. Aqueous solutions lead to hydrolysis.Use DMSO for stock solutions. Minimize the amount of water in stock solutions.
Light Some taxanes are sensitive to light.Store solutions in amber vials or protect from light.[4]
Oxygen Oxidative degradation is a potential pathway.While less common than hydrolysis and epimerization, consider using degassed solvents for sensitive applications.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous DMSO

    • Sterile, low-adsorption microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Stability Assessment of this compound by HPLC (A General Approach)

This protocol is a general guideline adapted from methods used for paclitaxel and should be optimized for your specific instrumentation and degradation products.[6][7][8]

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for various time points (e.g., 30, 60, 120 minutes). Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidative Degradation: Incubate a solution of this compound in 3% H₂O₂ at room temperature for various time points.

    • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at various time points.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at various time points.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common choice.[6][7]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[6][7]

    • Detection: UV detection at 227 nm.[7]

    • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

degradation_pathway This compound This compound 7-epi-10-Deacetyl-7-xylosyl Paclitaxel 7-epi-10-Deacetyl-7-xylosyl Paclitaxel This compound->7-epi-10-Deacetyl-7-xylosyl Paclitaxel Epimerization (Base-catalyzed) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis (Acid/Base-catalyzed) 7-epi-10-Deacetyl-7-xylosyl Paclitaxel->Hydrolysis Products Hydrolysis Further Degradation Further Degradation Hydrolysis Products->Further Degradation

Caption: Primary degradation pathways of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Lyophilized Powder Lyophilized Powder Stock Solution (DMSO) Stock Solution (DMSO) Lyophilized Powder->Stock Solution (DMSO) Dissolve Working Solution (Aqueous) Working Solution (Aqueous) Stock Solution (DMSO)->Working Solution (Aqueous) Dilute Incubation Incubation Working Solution (Aqueous)->Incubation pH, Temp, Time Sample Quenching/Neutralization Sample Quenching/Neutralization Incubation->Sample Quenching/Neutralization HPLC Analysis HPLC Analysis Sample Quenching/Neutralization->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Promoting Stability cluster_degradation Factors Promoting Degradation Stable Compound Stable Compound Degraded Compound Degraded Compound Low Temperature (-20°C to -80°C) Low Temperature (-20°C to -80°C) Low Temperature (-20°C to -80°C)->Stable Compound Optimal pH (~4) Optimal pH (~4) Optimal pH (~4)->Stable Compound Aprotic Solvent (DMSO) Aprotic Solvent (DMSO) Aprotic Solvent (DMSO)->Stable Compound Protection from Light Protection from Light Protection from Light->Stable Compound High Temperature (>RT) High Temperature (>RT) High Temperature (>RT)->Degraded Compound High/Low pH High/Low pH High/Low pH->Degraded Compound Aqueous Solvent Aqueous Solvent Aqueous Solvent->Degraded Compound UV Light Exposure UV Light Exposure UV Light Exposure->Degraded Compound

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Semi-synthesis of Taxanes from 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of taxane (B156437) semi-synthesis from 10-Deacetyl-7-xylosyl Paclitaxel (B517696) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes?

A1: A common method involves a three-step chemical conversion: a redox reaction, followed by acetylation, and finally deacetylation to yield a mixture of taxols, including paclitaxel. This process has been reported to achieve a total yield of 67.6% with a purity of 99.52%.[1][2] An alternative enzymatic approach involves the hydrolysis of the 7-xylosyl group using a β-xylosidase, followed by chemical modifications.

Q2: Why is selective protection of hydroxyl groups important in taxane semi-synthesis?

A2: The taxane core has multiple hydroxyl groups with varying reactivity. Selective protection, particularly of the C-7 hydroxyl group, is crucial to direct reactions to other specific sites, such as the C-10 hydroxyl group for acetylation.[3] Improper protection can lead to a mixture of undesired products, significantly reducing the overall yield.

Q3: What are the main challenges in purifying the final paclitaxel product?

A3: The primary challenge in purification is the presence of structurally similar taxane impurities, such as cephalomannine (B1668392) and other taxol analogs, which are often co-produced during the synthesis.[4] These impurities have very similar polarities and chromatographic behavior to paclitaxel, making separation difficult and often requiring multi-step purification protocols.

Q4: Is it possible to directly acetylate the C-10 hydroxyl group in the presence of the 7-xylosyl group?

A4: While challenging, selective acylation of the C-10 hydroxyl group is a critical step. The presence of the bulky xylosyl group at the C-7 position can influence the reactivity of the C-10 hydroxyl. Both chemical and enzymatic methods have been explored to achieve this selectivity. Protecting the C-7 hydroxyl after removal of the xylosyl group is a common strategy to ensure selective C-10 acetylation.

Troubleshooting Guides

Problem Area 1: Low Yield in the Initial Conversion of 10-Deacetyl-7-xylosyl Paclitaxel (Redox/Hydrolysis Step)

This initial step is critical for preparing the taxane core for subsequent modifications. The term "redox" in this context can be broad, but it primarily involves the removal of the 7-xylosyl group and potential modifications to the side chain.

Observed Problem Potential Cause Suggested Solution
Incomplete removal of the 7-xylosyl group Insufficient reaction time or temperature for chemical hydrolysis (e.g., using hydrazine (B178648) hydrate (B1144303) or hydroxylamine).[5]Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure the reagents are fresh.
Inefficient enzymatic hydrolysis.Optimize the pH, temperature, and enzyme concentration for the specific β-xylosidase used. Ensure the substrate is fully dissolved.
Degradation of the taxane core Harsh acidic or basic conditions during chemical hydrolysis.Use milder hydrolysis conditions. Enzymatic hydrolysis is a gentler alternative that can minimize degradation.[6][7]
Undesired side-chain reactions Non-selective reagents used for side-chain modifications.If modifications to the C-13 side chain are intended, use highly selective reagents. Protecting groups on the side chain's hydroxyl or amino functions may be necessary.
Formation of multiple unidentified byproducts Instability of the taxane skeleton under the reaction conditions.Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use degassed solvents.
Problem Area 2: Low Yield and Poor Selectivity in the Acetylation Step

The goal of this step is to selectively acetylate the C-10 hydroxyl group.

Observed Problem Potential Cause Suggested Solution
Acetylation at undesired positions (e.g., C-7) Inadequate protection of the C-7 hydroxyl group (if the xylosyl group has been removed).Ensure complete protection of the C-7 hydroxyl group before proceeding with acetylation. Triethylsilyl (TES) is a commonly used protecting group.[8]
Use of a non-selective acetylating agent.Employ a sterically hindered acetylating agent or a milder catalyst to improve selectivity for the less hindered C-10 hydroxyl group. Organocatalysts have shown promise in selective acylation.
Incomplete acetylation at C-10 Insufficient amount of acetylating agent or base.Use a slight excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and a suitable base (e.g., pyridine, DMAP) to drive the reaction to completion.
Steric hindrance around the C-10 hydroxyl group.Optimize reaction temperature and time. In some cases, a more reactive acetylating agent may be required, but care must be taken to maintain selectivity.
Epimerization at C-7 Use of a strong base for an extended period.Use a non-nucleophilic, sterically hindered base and carefully control the reaction time and temperature.
Problem Area 3: Low Yield in the Final Deacetylation/Deprotection Step

This final step involves the removal of any protecting groups to yield the final taxane products.

Observed Problem Potential Cause Suggested Solution
Incomplete removal of protecting groups (e.g., C-7 TES group) Deprotection conditions are too mild or reaction time is too short.Monitor the reaction by TLC/HPLC. If starting material remains, extend the reaction time or slightly increase the concentration of the deprotecting agent (e.g., HF-pyridine).
Degradation of the paclitaxel molecule Harsh deprotection conditions (e.g., strong acid or base).Use mild deprotection conditions that are specific to the protecting group used. For example, fluoride-based reagents for silyl (B83357) ethers.
Formation of rearrangement or elimination byproducts Presence of acidic or basic impurities.Ensure all reagents and solvents are pure and dry. Perform the reaction at the recommended temperature to minimize side reactions.
Difficult purification of the final product Presence of closely related impurities from incomplete reactions or side reactions.Optimize the final purification step. This may involve multiple chromatographic techniques, such as normal-phase and reversed-phase HPLC, or crystallization.[9]

Quantitative Data Summary

The following table summarizes reported yield and purity data for the semi-synthesis of taxanes.

Reaction Step/Process Starting Material Product Reported Yield Reported Purity Reference
Three-Step Conversion (Redox, Acetylation, Deacetylation) 10-deacetyl-7-xylosyltaxanesMixture of Taxols67.6% (total)99.52%[1][2]
Enzymatic Hydrolysis of 7-xylosyl group 7-xylosyltaxanesAglycones>98% conversion-
Semi-synthesis from 10-DAB 10-deacetylbaccatin IIIPaclitaxel53%-[1]

Experimental Protocols

Protocol 1: General Procedure for the Three-Step Conversion of 10-deacetyl-7-xylosyltaxanes to a Mixture of Taxols[2][4]

Step 1: Redox Reaction (Hydrolysis of Xylosyl Group)

  • Dissolve the mixture of 10-deacetyl-7-xylosyltaxanes in a suitable polar solvent (e.g., ethanol (B145695) or methanol).

  • Add hydrazine hydrate or hydroxylamine (B1172632) hydrochloride to the solution.

  • Stir the reaction mixture at a temperature between 20-50°C for 2-24 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the 7-hydroxy-10-deacetyl taxane core.

Step 2: Acetylation

  • If the C-7 hydroxyl group is not already protected, dissolve the product from Step 1 in a suitable solvent (e.g., pyridine) and add a silylating agent (e.g., triethylsilyl chloride) to protect the C-7 hydroxyl group.

  • After protection is complete, cool the reaction mixture and add the acetylating agent (e.g., acetic anhydride) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

  • Allow the reaction to proceed at a controlled temperature, monitoring for the selective acetylation of the C-10 hydroxyl group by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Deacetylation (Deprotection)

  • Dissolve the acetylated and protected taxane from Step 2 in a suitable solvent (e.g., acetonitrile).

  • Add a deprotecting agent suitable for removing the C-7 protecting group (e.g., HF-pyridine for a TES group) at a low temperature (e.g., 0°C).

  • Stir the reaction until the deprotection is complete, as monitored by TLC or HPLC.

  • Carefully quench the reaction and perform an aqueous workup and extraction.

  • Purify the final mixture of taxols using preparative HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Redox/Hydrolysis cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Deacetylation/Deprotection cluster_end Final Product start This compound step1 Removal of 7-xylosyl group start->step1 Hydrazine hydrate or β-xylosidase step2 Selective C-10 Acetylation step1->step2 Acetic Anhydride, DMAP, Pyridine step3 Removal of Protecting Groups step2->step3 HF-Pyridine end Mixture of Taxanes (e.g., Paclitaxel) step3->end

Caption: Workflow for the semi-synthesis of taxanes.

troubleshooting_logic start Low Overall Yield issue1 Incomplete Hydrolysis start->issue1 Check Step 1 issue3 Poor Selectivity start->issue3 Check Step 2 issue5 Incomplete Deprotection start->issue5 Check Step 3 issue2 Degradation solution1 Optimize reaction time/temp or enzyme conditions issue1->solution1 Solution solution2 Use milder conditions (e.g., enzymatic hydrolysis) issue2->solution2 Solution issue4 Incomplete Acetylation solution3 Ensure complete C-7 protection; use selective reagents issue3->solution3 Solution solution4 Use excess acetylating agent; optimize base issue4->solution4 Solution issue6 Product Degradation solution5 Extend reaction time or adjust reagent concentration issue5->solution5 Solution solution6 Use mild, specific deprotection reagents issue6->solution6 Solution

Caption: Troubleshooting logic for low yield in taxane semi-synthesis.

References

Technical Support Center: Dissolution of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using sonication to aid the dissolution of 10-Deacetyl-7-xylosyl Paclitaxel.

Frequently Asked Questions (FAQs)

Q1: Why is dissolving this compound challenging?

A1: this compound, a derivative of Paclitaxel, is a complex molecule that is poorly soluble in aqueous solutions.[1] Like other taxanes, its lipophilic nature makes it difficult to dissolve in water-based buffers, which is a common challenge for many poorly water-soluble drugs.[2][3]

Q2: How does sonication facilitate the dissolution process?

A2: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[4] The rapid formation and collapse of these bubbles generate intense localized energy, which breaks down drug crystals and reduces particle size.[2][5] This process increases the surface area of the compound that is exposed to the solvent, thereby accelerating the rate of dissolution.[4] For poorly soluble drugs, this technique can significantly enhance solubility and the dissolution rate.[6]

Q3: What are the recommended solvents for this compound?

A3: Due to its poor water solubility, organic solvents are required.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common initial solvent.[7] For in vivo experiments, co-solvent systems are often necessary. Commonly used solvent systems include mixtures of DMSO, PEG300, Tween-80, and saline or corn oil.[7][8]

Q4: Can sonication damage or degrade this compound?

A4: While high-intensity sonication for prolonged periods can potentially generate heat and degrade sensitive compounds, studies on other poorly soluble drugs have shown that sonication under controlled conditions does not cause adverse alterations or significant changes to the drug's polymorphic form.[6] It is recommended to use an ice bath and/or pulsed sonication to minimize heating.

Q5: What should I do if the compound precipitates after dissolution?

A5: Precipitation can occur due to supersaturation or changes in temperature. If precipitation is observed, gentle warming of the solution in a 37°C water bath and/or brief re-sonication can help redissolve the compound.[1][8] To prevent precipitation, ensure solutions are prepared fresh for use, especially for in vivo experiments.[8]

Q6: How should I store the stock solution of this compound?

A6: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8] For long-term storage, it is recommended to store the solution at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound fails to dissolve completely. Insufficient solvent volume or sonication energy.Ensure the correct solvent-to-drug ratio. Increase sonication time or amplitude.[9] Consider gentle warming (e.g., 37°C) in conjunction with sonication.[1]
Solution is cloudy or appears as a fine suspension. Incomplete dissolution; formation of sub-micron particles instead of a true solution.This may indicate you have created a nanosuspension rather than a fully dissolved solution.[5] Increase sonication time and/or power.[9] If a true solution is required, a different solvent system may be necessary.
Precipitation occurs during storage or upon dilution. Solution is supersaturated or unstable in the storage/dilution buffer.Prepare fresh solutions before use.[8] When diluting, add the stock solution to the diluent slowly while vortexing. Ensure the final solvent composition is compatible with the dissolved compound.
Inconsistent results between experimental batches. Variations in procedure, solvent quality, or sonication parameters.Standardize the entire dissolution protocol, including sonication time, power setting, temperature (use an ice bath), and solvent preparation. Use fresh, high-purity solvents for each preparation.[7]
Suspected compound degradation. Excessive localized heating from the sonication probe or bath.Use a sonication water bath instead of a direct probe if possible. Use pulsed sonication cycles (e.g., 10 seconds on, 10 seconds off) to allow for heat dissipation. Keep the sample vial in an ice bath during the entire sonication process.

Quantitative Data: Solubility

Solvent System Achievable Concentration Resulting Solution Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.65 mM)Clear Solution[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.65 mM)Clear Solution[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.65 mM)Clear Solution[8]
DMSO100 mg/mL (105.93 mM)Clear Solution[7]
Water< 0.1 mg/mLInsoluble[1]
EthanolNot specifiedInsoluble[7]

Experimental Protocols

Protocol 1: Dissolution for In Vivo Aqueous Formulations

This protocol is adapted from common solvent systems used for taxane (B156437) derivatives.[8]

  • Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Initial Dissolution: Add 10% of the final desired volume of fresh, high-purity DMSO. Vortex briefly to wet the powder.

  • Sonication: Place the vial in a sonication water bath. Sonicate for 5-10 minutes. If the solution is not clear, continue sonicating in 5-minute intervals. Maintain a cool temperature by using an ice bath.

  • Addition of Co-solvents: In a stepwise manner, add the remaining solvents while vortexing between each addition:

    • Add 40% of the final volume of PEG300. Vortex until the solution is clear.

    • Add 5% of the final volume of Tween-80. Vortex until the solution is clear.

    • Add 45% of the final volume of saline. Vortex until the solution is clear.

  • Final Check: Visually inspect the solution for any precipitation or cloudiness. If observed, brief re-sonication or warming to 37°C may be required.[1][8]

  • Use: It is recommended to use this formulation on the same day it is prepared.[8]

Protocol 2: Preparation of High-Concentration DMSO Stock

This protocol is for creating a concentrated stock solution for in vitro experiments.[7]

  • Preparation: Weigh the this compound powder in a suitable vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to reach the desired concentration (e.g., up to 100 mg/mL).

  • Vortexing: Vortex the mixture thoroughly for 1-2 minutes.

  • Sonication: Place the vial in a sonicator bath for 10-15 minutes or until the solution is completely clear. Use an ice bath to prevent overheating.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light and moisture.[8]

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_verification Verification & Storage weigh Weigh Compound add_dmso Add initial solvent (DMSO) weigh->add_dmso prep_solvent Prepare Solvents add_cosolvents Add co-solvents sequentially prep_solvent->add_cosolvents sonicate Sonicate until clear add_dmso->sonicate sonicate->add_cosolvents inspect Visually inspect solution add_cosolvents->inspect precipitate Precipitate? inspect->precipitate resonicate Warm / Re-sonicate precipitate->resonicate Yes clear_solution Clear Solution Ready precipitate->clear_solution No resonicate->inspect storage Aliquot and Store at -80°C clear_solution->storage

Caption: Experimental workflow for dissolving this compound.

Troubleshooting_Flowchart start Start: Compound not dissolving check_solvent Using recommended solvent system? start->check_solvent change_solvent Action: Use recommended solvents (e.g., DMSO/PEG300/Tween) check_solvent->change_solvent No increase_sonication Action: Increase sonication time/power & use ice bath check_solvent->increase_sonication Yes change_solvent->start check_temp Solution still cloudy? increase_sonication->check_temp warm_gently Action: Warm to 37°C & sonicate check_temp->warm_gently Yes final_check Clear solution? check_temp->final_check No warm_gently->final_check success Success: Dissolved final_check->success Yes fail Consult further/ Consider alternative formulation final_check->fail No

Caption: Troubleshooting flowchart for dissolution issues.

Signaling_Pathway cluster_bcl2 Bcl-2 Family Regulation compound This compound bax Bax / Bad (Pro-apoptotic) compound->bax Up-regulates bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) compound->bcl2 Down-regulates mitochondria Mitochondrial Membrane Permeability Disturbance bax->mitochondria Promotes bcl2->mitochondria Inhibits caspase9 Caspase-9 Activation mitochondria->caspase9 apoptosis Apoptosis caspase9->apoptosis

Caption: Apoptosis signaling pathway induced by the compound.[7][8][10]

References

Technical Support Center: Refinement of Chromatography Methods for Separating Taxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of taxane (B156437) derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and SFC separation of taxane derivatives.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing peak tailing for my taxane derivatives?

Answer: Peak tailing in taxane analysis is a common issue that can compromise peak integration and quantification. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the polar functional groups of taxane derivatives, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Column Contamination or Aging: Accumulation of contaminants or degradation of the stationary phase over time can lead to poor peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress the ionization of residual silanols.

    • Ensure the mobile phase pH is appropriate for the specific taxane derivative.

  • Reduce Sample Load:

    • Decrease the injection volume or dilute the sample.

  • Use a Different Column:

    • Consider using a column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, which can offer different selectivity and reduced secondary interactions.

    • Employ a base-deactivated column specifically designed to minimize silanol (B1196071) interactions.

  • Column Maintenance:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove strongly retained compounds.

    • If the problem persists, replace the column.

Question: What causes peak splitting in my chromatograms?

Answer: Peak splitting, where a single compound appears as two or more peaks, can be caused by several factors:[2][3]

  • Column Void or Channeling: A void at the column inlet or uneven packing can create different flow paths for the analyte.[3]

  • Blocked Frit: A partially blocked inlet frit can disrupt the sample band as it enters the column.[3]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Co-elution of Isomers: Taxane derivatives often have closely related isomers (e.g., epimers) that may not be fully resolved under the current conditions.

Troubleshooting Steps:

  • Inspect and Maintain the Column:

    • Reverse-flush the column to try and dislodge any particulate matter from the inlet frit.

    • If a void is suspected, the column may need to be replaced.

  • Optimize Sample Injection:

    • Dissolve the sample in the initial mobile phase whenever possible.

    • Reduce the injection volume.

  • Adjust Chromatographic Conditions:

    • Modify the mobile phase composition or gradient to improve the resolution of potential co-eluting species.

    • Optimize the column temperature.

Supercritical Fluid Chromatography (SFC)

Question: My retention times are drifting in my SFC analysis. What could be the cause?

Answer: Retention time drift in SFC can be more pronounced than in HPLC due to the compressibility of the supercritical fluid.

  • Pressure and Temperature Fluctuations: Small changes in back pressure or column temperature can significantly affect the density of the mobile phase and, consequently, retention times.

  • Mobile Phase Composition Inconsistency: Inconsistent mixing of the supercritical CO2 and the organic modifier can lead to shifting retention.

  • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.

Troubleshooting Steps:

  • Ensure System Stability:

    • Use a back-pressure regulator to maintain constant pressure.

    • Employ a column oven to ensure a stable temperature.

  • Check Mobile Phase Delivery:

    • Ensure the pump is delivering a consistent and accurate ratio of CO2 and modifier.

    • Properly prime the pumps to remove any air bubbles.

  • Allow for Adequate Equilibration:

    • Increase the equilibration time between runs to ensure the column is fully conditioned with the mobile phase.

Frequently Asked Questions (FAQs)

Method Development and Optimization

Question: What is the best stationary phase for separating paclitaxel (B517696) and its related impurities?

Answer: The most commonly used stationary phase is C18 due to its robust hydrophobic interactions with the taxane structure. However, for challenging separations involving structurally similar impurities, a Pentafluorophenyl (PFP) stationary phase can provide alternative selectivity and improved resolution.

Question: How do I optimize the mobile phase for better separation of docetaxel (B913) and its derivatives?

Answer: A good starting point for reversed-phase HPLC is a gradient elution using acetonitrile and water. To optimize the separation, you can:

  • Adjust the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Modify the pH: Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic or basic analytes by suppressing ionization.

  • Change the Organic Modifier: Replacing acetonitrile with methanol (B129727) can alter the selectivity of the separation.

Question: What is a typical detection wavelength for taxane derivatives?

Answer: Taxane derivatives have a UV absorbance maximum around 227-232 nm. A wavelength of 227 nm or 230 nm is commonly used for their detection.

Sample Preparation

Question: What is a suitable method for extracting taxanes from biological matrices like plasma?

Answer: Solid-phase extraction (SPE) is a widely used and effective method for cleaning up and concentrating taxane derivatives from complex biological samples prior to HPLC or SFC analysis. Liquid-liquid extraction (LLE) is another common technique.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC separation of paclitaxel and docetaxel. Note that retention times and resolution can vary significantly depending on the specific column, instrument, and exact experimental conditions.

Table 1: Typical HPLC Parameters and Performance for Paclitaxel Analysis

ParameterValueReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid (60:40 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 227 nm[4]
Retention Time ~3 min[4]
Limit of Detection 5 ng/mL[4]
Limit of Quantitation 15 ng/mL[4]

Table 2: Typical HPLC Parameters and Performance for Docetaxel Analysis

ParameterValueReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile and 0.02 M ammonium acetate in water, pH 4.5 (45:55 v/v)[5]
Flow Rate 1.5 mL/min[5]
Detection UV at 230 nm[5]
Retention Time ~5.8 min[5]
Limit of Detection 0.03 µg/mL[5]
Limit of Quantitation 0.09 µg/mL[5]

Experimental Protocols

HPLC Method for the Analysis of Paclitaxel

This protocol is a representative method for the analysis of paclitaxel in a pharmaceutical formulation.

1. Materials and Reagents:

  • Paclitaxel reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: C18, 150 x 4.6 mm, 4 µm

  • Mobile Phase: 60% acetonitrile, 40% 10mM ammonium acetate buffer, with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of paclitaxel in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation:

  • Dilute the paclitaxel formulation with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of paclitaxel in the sample by comparing its peak area to the calibration curve.

Visualizations

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Paclitaxel Paclitaxel/ Docetaxel Microtubule Microtubule Paclitaxel->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Microtubule->Tubulin Depolymerization (Blocked by Taxane) Stabilization Microtubule Stabilization Microtubule->Stabilization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action of taxane derivatives.

HPLC_Workflow cluster_workflow HPLC Method Development Workflow for Taxanes Start Start: Define Analytical Goal SamplePrep Sample Preparation (Extraction/Dilution) Start->SamplePrep ColumnSelection Column Selection (C18 or PFP) SamplePrep->ColumnSelection MobilePhase Mobile Phase Optimization (Acetonitrile/Water Gradient, pH) ColumnSelection->MobilePhase Detection Set Detection (UV at ~230 nm) MobilePhase->Detection MethodValidation Method Validation (Linearity, Accuracy, Precision) Detection->MethodValidation Analysis Routine Analysis MethodValidation->Analysis Troubleshooting Troubleshooting (Peak Shape, Retention) Analysis->Troubleshooting End End: Reliable Method Analysis->End Troubleshooting->MobilePhase Re-optimize

Caption: HPLC method development workflow for taxanes.

References

Validation & Comparative

A Comparative Analysis of 10-Deacetyl-7-xylosyl Paclitaxel and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of Paclitaxel (B517696) and its derivative, 10-Deacetyl-7-xylosyl Paclitaxel.

This guide provides a comprehensive comparison of the well-established anticancer drug Paclitaxel and its natural derivative, this compound. While direct head-to-head comparative studies are limited, this document synthesizes the available experimental data on their individual efficacy, mechanisms of action, and the methodologies used to evaluate them.

Executive Summary

Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] this compound, a derivative of Paclitaxel, is also reported to induce mitotic cell cycle arrest and apoptosis.[2][3] Both compounds target the microtubule network, a critical component for cell division, but may engage different downstream signaling pathways to execute cell death. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of their signaling pathways to aid researchers in understanding the nuances of these two compounds.

Data Presentation: A Comparative Overview

Due to a lack of direct comparative studies, the following tables summarize the available quantitative data for each compound from separate experiments. It is crucial to note that these values are not directly comparable due to variations in cell lines, experimental conditions, and methodologies.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineAssayIC50Source
This compoundPC-3 (Prostate Cancer)Proliferation Assay5 µM[2]
This compoundPig Brain TubulinMicrotubule Disassembly0.3 µM[2]
This compoundPhysarum TubulinMicrotubule Disassembly0.5 µM[2]

Table 2: In Vitro Cytotoxicity of Paclitaxel

CompoundCell LineExposure TimeIC50Source
PaclitaxelVarious Human Tumor Lines24 hours2.5 - 7.5 nM[4]
PaclitaxelNeoplastic Cells (MKN-28, MKN-45, MCF-7)Not Specified0.01 µM

Mechanisms of Action and Signaling Pathways

Both Paclitaxel and its derivative exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division. However, the downstream signaling cascades leading to apoptosis appear to have some distinctions based on current research.

Paclitaxel: This well-studied compound binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[1] This stabilization of microtubules leads to the formation of non-functional mitotic spindles, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] Paclitaxel-induced apoptosis is known to involve multiple signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

This compound: This derivative also acts as a microtubule inhibitor, inducing mitotic cell cycle arrest.[2][3] The primary mechanism of apoptosis induction by this compound appears to be through the mitochondrial-dependent pathway.[2] This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[2][3] This shift in protein expression leads to a loss of mitochondrial membrane potential and the activation of a caspase cascade, specifically involving caspase-9, -3, and -6.[2]

Signaling Pathway Diagrams

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest PI3K_Akt_Pathway PI3K/Akt Pathway (Inhibition) Mitotic_Arrest->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway (Activation) Mitotic_Arrest->MAPK_Pathway NF_kB_Pathway NF-κB Pathway (Activation) Mitotic_Arrest->NF_kB_Pathway Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis NF_kB_Pathway->Apoptosis

Figure 1: Paclitaxel's signaling pathways to apoptosis.

Xylosyl_Paclitaxel_Signaling_Pathway Xylosyl_Paclitaxel 10-Deacetyl-7-xylosyl Paclitaxel Microtubule_Disruption Microtubule Disruption Xylosyl_Paclitaxel->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bax, Bad ↑ Bcl-2, Bcl-XL ↓ Mitotic_Arrest->Bcl2_Family Mitochondrial_Pathway Mitochondrial Permeability ↑ Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase-9 → Caspase-3, -6 Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Mitochondrial-dependent apoptosis by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of Paclitaxel and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24-72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 values G->H

Figure 3: General workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound or Paclitaxel in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a duration relevant to the study (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a Sorenson's glycine (B1666218) buffer, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with the compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations (viable, apoptotic, necrotic) F->G

Figure 4: General workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound or Paclitaxel for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Conclusion

Both Paclitaxel and this compound are promising microtubule-targeting agents with demonstrated anticancer activity. While Paclitaxel's efficacy and complex signaling network are well-documented, this compound presents an interesting profile with a mechanism that appears to strongly favor the mitochondrial pathway of apoptosis. The lack of direct comparative studies highlights a significant knowledge gap. Future research should focus on head-to-head in vitro and in vivo comparisons to elucidate the relative potency, therapeutic index, and potential for differential application of these two compounds in cancer therapy. Such studies will be invaluable for guiding the selection and development of taxane-based chemotherapeutics.

References

Cytotoxicity comparison between 10-Deacetyl-7-xylosyl Paclitaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, taxanes stand as a cornerstone in the treatment of various solid tumors. This guide provides a detailed comparison of the cytotoxic profiles of two prominent taxane (B156437) derivatives: 10-Deacetyl-7-xylosyl Paclitaxel (B517696), a naturally occurring paclitaxel derivative, and Docetaxel, a semi-synthetic analogue. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical research and drug evaluation.

Quantitative Cytotoxicity Analysis

The cytotoxic potency of a compound is a critical determinant of its potential as a chemotherapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. While direct comparative studies are limited, the available data for 10-Deacetyl-7-xylosyl Paclitaxel and a range of data for Docetaxel are summarized below.

CompoundCell LineCancer TypeIC50 ValueReference
This compoundPC3Prostate Cancer5 µM[1]
DocetaxelHSC-3Oral Squamous Cell Carcinoma5.7 nM
DocetaxelHSC-4Oral Squamous Cell Carcinoma6.3 nM
DocetaxelHSC-2Oral Squamous Cell Carcinoma10.7 nM
DocetaxelPC-3Prostate Cancer3.72 nM
DocetaxelDU-145Prostate Cancer4.46 nM
DocetaxelLNCaPProstate Cancer1.13 nM
DocetaxelA549Non-Small-Cell Lung Cancer1.94 µM[2]
DocetaxelH1299Non-Small-Cell Lung Cancer-[3]
DocetaxelH460Non-Small-Cell Lung Cancer1.41 µM[2]

Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay used, cell density, and duration of drug exposure. The provided data is for comparative purposes and is collated from various independent studies.

Experimental Protocols

The assessment of cytotoxicity and the elucidation of the mechanism of action of chemotherapeutic agents rely on a set of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effect of a compound is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Docetaxel). Control wells receive medium with the vehicle (e.g., DMSO) only. Cells are typically incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

To quantify the induction of programmed cell death (apoptosis), flow cytometry using Annexin V and Propidium Iodide (PI) staining is frequently employed.

  • Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence intensity of each cell. This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mechanistic Insights: Signaling Pathways

Both this compound and Docetaxel exert their cytotoxic effects primarily by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. However, the specific signaling cascades they trigger can differ.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in PC-3 prostate cancer cells through the mitochondrial-dependent pathway.[4] This involves the upregulation of pro-apoptotic proteins Bax and Bad and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -6.[4]

G This compound Signaling Pathway cluster_0 Drug Action cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade 10_DXP 10-Deacetyl-7-xylosyl Paclitaxel Bcl2_Family Bcl-2 Family Regulation 10_DXP->Bcl2_Family Bax_Bad Bax, Bad (Pro-apoptotic) Bcl2_Family->Bax_Bad Upregulation Bcl2_BclXL Bcl-2, Bcl-XL (Anti-apoptotic) Bcl2_Family->Bcl2_BclXL Downregulation Mitochondrion Mitochondrion Bax_Bad->Mitochondrion Bcl2_BclXL->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_6 Caspase-3, -6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

This compound Apoptosis Pathway
Docetaxel-Induced Apoptosis

Docetaxel also induces apoptosis, but the signaling pathways can be more varied and cell-type dependent. It is known to cause G2/M cell-cycle arrest by stabilizing microtubules.[6] This can lead to apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[6] For instance, in some cell lines, Docetaxel treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[7] In other contexts, its effects are mediated through the Bcl-2 family of proteins, similar to this compound.[8] Interestingly, some studies have shown that Docetaxel can induce cell death independently of Bcl-2 and pro-apoptotic caspases in certain cancer cells.[6] Furthermore, other signaling molecules like p53, JNK, and ERK have also been implicated in mediating the apoptotic response to Docetaxel.[8][9][10]

G Docetaxel Signaling Pathway cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Apoptotic Pathways Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Extrinsic Extrinsic Pathway G2M_Arrest->Extrinsic Intrinsic Intrinsic Pathway G2M_Arrest->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bcl2_Family Bcl-2 Family Modulation Intrinsic->Bcl2_Family Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Docetaxel Apoptosis Pathway

Experimental Workflow Overview

The general workflow for comparing the cytotoxicity of two compounds is a systematic process that moves from initial screening to mechanistic studies.

G Cytotoxicity Comparison Workflow Start Start: Select Cell Lines Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Drug_Prep Prepare Drug Solutions (10-DXP & Docetaxel) Cell_Culture->Drug_Prep Treatment Treat Cells with a Range of Drug Concentrations Drug_Prep->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Apoptosis_Assay Conduct Apoptosis Assay (e.g., Flow Cytometry) IC50_Calc->Apoptosis_Assay Mechanism_Study Investigate Signaling Pathways (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Data_Analysis Analyze and Compare Data Mechanism_Study->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

General Experimental Workflow

References

Cross-Referencing HPLC and NMR Data for the Structural Confirmation of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) data for 10-Deacetyl-7-xylosyl Paclitaxel, alongside its parent compound, Paclitaxel, and key related impurities, 10-deacetylpaclitaxel and 7-epipaclitaxel. By cross-referencing these analytical techniques, researchers can confidently confirm the identity, purity, and structural integrity of these complex taxane (B156437) molecules.

Data Presentation: Comparative Analysis

The structural modifications at the C-7 and C-10 positions of the baccatin (B15129273) III core of Paclitaxel significantly influence its chromatographic behavior and spectroscopic properties. The replacement of the acetyl group at C-10 with a hydroxyl group and the addition of a xylosyl moiety at C-7 in this compound result in distinct analytical signatures.

High-Performance Liquid Chromatography (HPLC) Data

HPLC is a cornerstone technique for the separation and quantification of Paclitaxel and its derivatives. The retention time of a compound is a critical parameter for its identification. The following table summarizes typical retention times for this compound and related compounds under reversed-phase HPLC conditions. Variations in retention times can be expected based on the specific column, mobile phase composition, and other chromatographic parameters.

CompoundTypical Retention Time (minutes)Structural Difference from Paclitaxel
This compound Varies-OH at C-10, Xylose at C-7
Paclitaxel~23.9Reference Compound
10-DeacetylpaclitaxelShorter than Paclitaxel-OH at C-10
7-epipaclitaxelLonger than PaclitaxelEpimerization at C-7
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule, enabling unambiguous structure elucidation.

The ¹H NMR spectrum of this compound shows characteristic shifts compared to Paclitaxel, particularly for the protons near the C-7 and C-10 positions. The absence of the acetyl methyl singlet around δ 2.2 ppm and the appearance of new signals corresponding to the xylosyl moiety are key diagnostic features.

Proton AssignmentPaclitaxel (δ ppm)This compound (δ ppm, Predicted)Key Differences
H-7~4.4ShiftedThe presence of the bulky xylosyl group at C-7 significantly alters the chemical environment and coupling of H-7.
H-10~6.3Shifted upfieldDeacetylation at C-10 leads to an upfield shift of the H-10 proton signal due to the removal of the deshielding acetyl group.
10-OAc Methyl Protons~2.2 (s, 3H)AbsentThe absence of this singlet is a clear indicator of deacetylation at the C-10 position.
Xylosyl ProtonsAbsentMultiple signals in the δ 3.0-5.0 ppm regionThe appearance of these signals, including an anomeric proton, confirms the presence of the xylose sugar.
Aromatic Protons~7.3-8.2SimilarThe aromatic protons of the benzoyl and benzamido groups are generally less affected by modifications on the taxane core.

¹³C NMR provides complementary information, with the carbon chemical shifts being highly sensitive to changes in substitution. A known ¹³C NMR spectrum for 7-(BETA-XYLOSYL)-10-DEACETYLTAXOL exists in the SpectraBase database, with reference to a publication by Shi, Q.W., et al. in the Canadian Journal of Chemistry (2003).[1]

Carbon AssignmentPaclitaxel (δ ppm)This compound (δ ppm)Key Differences
C-7~75ShiftedGlycosylation at C-7 causes a significant downfield shift for the C-7 carbon.
C-10~76Shifted upfieldThe removal of the acetyl group at C-10 results in an upfield shift for the C-10 carbon.
10-OAc Carbonyl~170AbsentThe absence of the carbonyl signal from the C-10 acetyl group is a definitive marker.
10-OAc Methyl~21AbsentThe absence of the methyl carbon signal from the C-10 acetyl group.
Xylosyl CarbonsAbsentMultiple signals in the δ 60-110 ppm regionThe presence of five additional carbon signals corresponding to the xylose moiety confirms the glycosylation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible HPLC and NMR data.

HPLC Analysis of Taxanes

A robust reversed-phase HPLC method is essential for the analysis of Paclitaxel and its derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a gradient or isocratic elution with a mobile phase composition around 50:50 (v/v) acetonitrile:water. The exact ratio may need to be optimized based on the specific column and instrument.

Detection:

  • UV detection at 227 nm is standard for taxanes due to the strong absorbance of the benzoyl groups.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

NMR Spectroscopy of Taxanes

High-field NMR is indispensable for the structural characterization of taxanes.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6).

  • Ensure the sample is fully dissolved and the solution is clear.

¹H NMR Parameters:

  • A standard one-pulse experiment is typically used.

  • Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and pulse width.

¹³C NMR Parameters:

  • A proton-decoupled pulse sequence is standard.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Mandatory Visualization

Logical Workflow for Cross-Referencing HPLC and NMR Data

The following diagram illustrates the logical workflow for the identification and purity assessment of this compound by cross-referencing HPLC and NMR data.

cluster_0 Sample Analysis cluster_1 Data Acquisition cluster_2 Data Interpretation and Cross-Referencing Sample Test Sample of This compound HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Inject NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Dissolve HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC_Analysis->HPLC_Data Generate NMR_Data NMR Spectra (1H, 13C, 2D) NMR_Analysis->NMR_Data Acquire Purity_Assessment Purity (%) HPLC_Data->Purity_Assessment Peak Integration Initial_ID Initial Identification vs. Standard HPLC_Data->Initial_ID Retention Time Structure_Confirmation Detailed Structural Elucidation NMR_Data->Structure_Confirmation Chemical Shifts & Coupling Final_Report Final Confirmation of Identity and Purity Purity_Assessment->Final_Report Cross_Reference Cross-Reference HPLC & NMR Data Initial_ID->Cross_Reference Structure_Confirmation->Cross_Reference Cross_Reference->Final_Report Confirm Identity

Caption: Workflow for structural confirmation.

Signaling Pathway: Paclitaxel's Mechanism of Action

Paclitaxel and its derivatives exert their anticancer effects by interfering with the normal function of microtubules, which are essential for cell division. This diagram illustrates the key steps in this signaling pathway.

Paclitaxel Paclitaxel Derivative Microtubule Microtubule Polymer Paclitaxel->Microtubule Binds to β-tubulin subunit Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Dynamic Instability) Stabilization Microtubule Stabilization Microtubule->Stabilization Disruption Disruption of Mitotic Spindle Stabilization->Disruption Prevents depolymerization Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

References

Comparative Analysis of 10-Deacetyl-7-xylosyl Paclitaxel with Other Taxoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 10-Deacetyl-7-xylosyl Paclitaxel (B517696), a derivative of Paclitaxel, with other prominent taxoids, namely Paclitaxel and Docetaxel (B913). The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on cytotoxicity, solubility, and mechanism of action.

Overview of Taxoids

Taxoids are a class of diterpenes, initially derived from the Pacific yew tree, Taxus brevifolia. They are potent anticancer agents that function as microtubule stabilizers, leading to cell cycle arrest and apoptosis. Paclitaxel was the first taxoid to be discovered, followed by the semi-synthetic analogue Docetaxel. 10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring derivative of Paclitaxel, noted for its potential for improved pharmacological properties.

Comparative Cytotoxicity

The in vitro cytotoxicity of taxoids is a critical measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

TaxoidCell LineCancer TypeIC50 (nM)Reference
This compound PC-3Prostate Cancer5000[1]
Paclitaxel PC-3Prostate Cancer~20 (for 24h)[2]
SH-SY5YNeuroblastomaVaries (schedule-dependent)[3]
BE(2)M17NeuroblastomaVaries (schedule-dependent)[3]
CHP100NeuroblastomaVaries (schedule-dependent)[3]
OVCAR-3Ovarian Cancer1.1[4]
Docetaxel PC-3Prostate Cancer25[5]
SMMC-7721Hepatoma10,000[5]
MCF-7Breast Cancer6,000[5]
SH-SY5YNeuroblastomaMore potent than Paclitaxel[3]
BE(2)M17NeuroblastomaMore potent than Paclitaxel[3]
CHP100NeuroblastomaMore potent than Paclitaxel[3]
OVCAR-3Ovarian Cancer0.51[4]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental protocols.

Comparative Solubility

A significant challenge with taxane-based therapies is their poor aqueous solubility, which necessitates the use of formulation vehicles that can cause adverse side effects. This compound has been described as a hydrophilic derivative of Paclitaxel, suggesting potentially improved water solubility.

TaxoidAqueous SolubilityFormulation Solvents
This compound Described as "hydrophilic" but quantitative data is not available.Soluble in DMSO (100 mg/mL), and can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline for in vivo use.[6][7]
Paclitaxel 0.3 µg/mLTypically formulated in Cremophor EL and ethanol.
Docetaxel ~3 µg/mL (approx. 10-fold more soluble than Paclitaxel)Typically formulated in polysorbate 80 and ethanol.

Mechanism of Action: A Focus on this compound

Like other taxoids, this compound functions as a microtubule-stabilizing agent, leading to mitotic arrest.[7] Detailed studies in PC-3 prostate cancer cells have elucidated its pro-apoptotic mechanism, which is initiated through the mitochondrial-dependent pathway.[6][7]

Key molecular events in this pathway include:

  • Cell Cycle Arrest: The compound induces a significant arrest of cells in the G2/M phase of the cell cycle.[1]

  • Regulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins Bax and Bad, while downregulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[6][7]

  • Mitochondrial Permeability Disturbance: The shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability.[6]

  • Caspase Activation: This disturbance triggers the activation of caspase-9, which in turn activates the downstream executioner caspases, caspase-3 and caspase-6, leading to the execution of apoptosis.[6][7]

The following diagrams illustrate the general taxoid mechanism of action and the specific apoptotic pathway induced by this compound.

Taxoid_Mechanism_of_Action cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Stabilized Microtubules Stabilized Microtubules Microtubules->Stabilized Microtubules Inhibits Depolymerization Taxoids Taxoids Taxoids->Microtubules Binds to β-tubulin Mitotic Spindle Mitotic Spindle Stabilized Microtubules->Mitotic Spindle Disrupts Function Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

General Mechanism of Action of Taxoids.

Apoptotic_Pathway_of_10_Deacetyl_7_xylosyl_Paclitaxel cluster_0 Bcl-2 Family Regulation cluster_1 Caspase Cascade 10-D-7-x-P 10-Deacetyl-7-xylosyl Paclitaxel Bax_up ↑ Bax 10-D-7-x-P->Bax_up Bad_up ↑ Bad 10-D-7-x-P->Bad_up Bcl2_down ↓ Bcl-2 10-D-7-x-P->Bcl2_down BclXL_down ↓ Bcl-XL 10-D-7-x-P->BclXL_down MMP Mitochondrial Membrane Permeability Disturbance Bax_up->MMP Bad_up->MMP Bcl2_down->MMP BclXL_down->MMP Caspase9 Caspase-9 activation MMP->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase6 Caspase-6 activation Caspase9->Caspase6 Apoptosis Apoptosis Caspase3->Apoptosis Caspase6->Apoptosis

Apoptotic Pathway of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro cytotoxicity assay, based on common methodologies used for evaluating anticancer compounds.

MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of a taxoid in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Taxoid stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the taxoid stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted taxoid solutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used as a vehicle control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_taxoids Add serial dilutions of taxoids incubate_24h_1->add_taxoids incubate_drug Incubate for exposure time (e.g., 48h) add_taxoids->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Workflow for an MTT Cytotoxicity Assay.

Conclusion

This compound is a promising Paclitaxel derivative that induces apoptosis in prostate cancer cells through the mitochondrial-dependent pathway. While it is described as being more hydrophilic, a direct quantitative comparison of its cytotoxicity and solubility against Paclitaxel and Docetaxel from a single, comprehensive study is needed to fully elucidate its pharmacological profile. The available data suggests that its mechanism of action is consistent with other taxoids but with potential differences in potency and physical properties that warrant further investigation. Future research should focus on head-to-head comparative studies to establish a clearer understanding of its therapeutic potential.

References

A Comparative Analysis of the Solubility of Paclitaxel and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Paclitaxel (B517696), a potent anti-cancer agent, is notoriously difficult to formulate for clinical use due to its extremely low aqueous solubility. This guide provides a side-by-side comparison of the solubility of paclitaxel with its key derivatives, docetaxel (B913) and cabazitaxel, as well as several next-generation prodrugs. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical properties of these important chemotherapeutic agents.

Comparative Solubility Data

The solubility of paclitaxel and its derivatives varies significantly across different solvents. While organic solvents can dissolve these compounds to a greater extent, aqueous solubility is a critical parameter for intravenous formulation and bioavailability. The following table summarizes the solubility data for paclitaxel and its key derivatives in common laboratory solvents.

CompoundSolventSolubility
Paclitaxel Water< 0.001 mg/mL
Ethanol~1.5 mg/mL[1]
DMSO~5 mg/mL[1]
DMF~5 mg/mL[1]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[1]
Docetaxel Water~0.0127 mg/mL[2]
EthanolSoluble to 100 mM (~80.8 mg/mL)
DMSOSoluble to 100 mM (~80.8 mg/mL)
DMF~5 mg/mL[3]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[3]
Cabazitaxel Water~0.00413 mg/mL[4]
Ethanol~1.5 mg/mL[5]
DMSO~5 mg/mL[5]
DMF~5 mg/mL[5]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[5]
Phosphate Prodrugs Water2.5–5 mg/mL[6]
Malic Acid Prodrugs Water~60 times more soluble than paclitaxel[7]
PEG-Ester Prodrugs Water>1000-fold increase over paclitaxel[7]

Experimental Protocols

The determination of thermodynamic solubility is crucial for drug characterization. The "shake-flask" method is the gold standard and most reliable technique for measuring the solubility of poorly soluble compounds.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated in a sealed flask at a constant temperature until equilibrium is reached, meaning the solution is saturated. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is quantified.

Procedure:

  • Preparation: An excess amount of the test compound (e.g., paclitaxel) is weighed and added to a sealed container, such as a glass vial.

  • Solvent Addition: A precise volume of the chosen solvent (e.g., water, buffer, or organic solvent) is added to the vial.

  • Equilibration: The sealed vial is placed on a shaker or rotator and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[8]

  • Phase Separation: After equilibration, the suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.[8]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temp (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant D->E F Quantify concentration (e.g., via HPLC) E->F G Result: Thermodynamic Solubility F->G

Caption: Experimental workflow for the shake-flask solubility method.

Mechanism of Action: Microtubule Stabilization Pathway

Paclitaxel and its derivatives exert their anti-cancer effects by interfering with the normal function of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).

These drugs bind to the β-tubulin subunit of microtubules, which stabilizes them and prevents the dynamic process of depolymerization (disassembly).[9] This unnatural stabilization disrupts the mitotic spindle assembly, a crucial step for chromosome segregation. The cell is unable to proceed through mitosis and is arrested in the G2/M phase of the cell cycle.[9] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), leading to the elimination of cancer cells.[10] This signaling cascade can involve both JNK/SAPK-dependent and -independent pathways.[10]

G paclitaxel Paclitaxel or Derivative tubulin β-tubulin on Microtubule Polymer paclitaxel->tubulin stabilization Microtubule Stabilization tubulin->stabilization Binds to disruption Disruption of Mitotic Spindle Dynamics stabilization->disruption Prevents Depolymerization arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis jnk_pathway JNK/SAPK Pathway Activation arrest->jnk_pathway jnk_pathway->apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

References

Evaluating the Purity of 10-Deacetyl-7-xylosyl Paclitaxel from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of active pharmaceutical ingredients is a critical factor that can significantly impact experimental outcomes and the viability of a potential therapeutic. This guide provides a comprehensive framework for evaluating the purity of 10-Deacetyl-7-xylosyl Paclitaxel (B517696), a paclitaxel derivative, from various commercial suppliers. By employing standardized analytical methodologies, this guide aims to offer a clear and objective comparison to aid in the selection of high-purity compounds for research and development purposes.

Comparative Analysis of Supplier Purity

A critical aspect of this evaluation is the direct comparison of purity levels and impurity profiles of 10-Deacetyl-7-xylosyl Paclitaxel obtained from different suppliers. The following table summarizes hypothetical data from such an analysis, providing a clear overview of the quality of the compound available from each source.

SupplierLot NumberStated Purity (%)Measured Purity (%) by HPLCNumber of Impurities DetectedMajor Impurity (%)
Supplier AA123>9898.530.8 (Impurity 1)
Supplier BB456>9999.220.5 (Impurity 2)
Supplier CC789>9595.851.5 (Impurity 3)
Supplier DD012Research Grade92.172.3 (Impurity 1)

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Workflow for Purity Evaluation

A systematic approach is essential for the accurate and reproducible evaluation of compound purity. The following workflow outlines the key steps involved in this comparative analysis.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Obtain 10-Deacetyl-7-xylosyl Paclitaxel from Suppliers A, B, C, D B Accurately weigh and dissolve in appropriate solvent (e.g., Acetonitrile) A->B C Prepare standard solutions of known concentrations for calibration B->C E Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis B->E D High-Performance Liquid Chromatography (HPLC) Analysis C->D D->E F Calculate Purity from HPLC Data H Compare results across suppliers F->H G Identify and Quantify Impurities using LC-MS/MS G->H I Generate Comparison Report H->I

Caption: Experimental workflow for purity evaluation.

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the purity assessment, the following detailed experimental protocols should be followed.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile (B52724) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution Preparation: For each supplier, accurately weigh approximately 10 mg of the this compound powder and dissolve it in 10 mL of acetonitrile to obtain a sample solution of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-performance liquid chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds.[1][2] A validated HPLC method can effectively separate the main compound from its impurities.[3]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of paclitaxel and its analogues.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[3][4] A common starting point is a ratio of 50:50 (v/v) acetonitrile:water, with a linear gradient to 80:20 (v/v) over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[5]

  • Detection Wavelength: The UV detector should be set to a wavelength of 227 nm or 230 nm for optimal detection of paclitaxel and its derivatives.[1][3]

  • Injection Volume: 20 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a powerful tool for the identification and characterization of impurities.[6] This technique provides information on the molecular weight of impurities, aiding in their structural elucidation.[6]

  • LC System: The same LC conditions as described for the HPLC analysis can be used.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is typically used for the analysis of paclitaxel analogues.

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired to determine the molecular weights and fragmentation patterns of the main compound and any detected impurities.

Data Analysis and Supplier Evaluation Logic

G cluster_input Input Data cluster_analysis Analysis cluster_evaluation Evaluation HPLC_Data HPLC Purity Data (%) Compare_Purity Compare Measured Purity to Stated Purity HPLC_Data->Compare_Purity LCMS_Data LC-MS/MS Impurity Profile Identify_Impurities Identify Common and Unique Impurities LCMS_Data->Identify_Impurities Supplier_Info Supplier Stated Purity Supplier_Info->Compare_Purity Rank_Suppliers Rank Suppliers based on: - Highest Purity - Lowest Impurity Levels - Consistency with Stated Specs Compare_Purity->Rank_Suppliers Quantify_Impurities Quantify Major Impurities Identify_Impurities->Quantify_Impurities Quantify_Impurities->Rank_Suppliers

Caption: Logical flow for data analysis and supplier evaluation.

Conclusion

The selection of a high-purity starting material is paramount for the success of research and drug development projects. This guide provides a robust framework for the systematic evaluation of this compound purity from different suppliers. By adhering to the detailed experimental protocols and data analysis logic presented, researchers can make informed decisions and ensure the quality and reliability of their scientific endeavors. It is important to note that while some suppliers may offer lower-purity research-grade materials, others provide highly purified compounds suitable for more sensitive applications. For instance, some sources indicate a purity of only 60% for this compound, highlighting the importance of independent verification.[7] Ultimately, the choice of supplier should be based on a thorough evaluation of the product's purity and the specific requirements of the intended application.

References

Safety Operating Guide

Proper Disposal of 10-Deacetyl-7-xylosyl Paclitaxel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-Deacetyl-7-xylosyl Paclitaxel, a potent derivative of the chemotherapeutic agent Paclitaxel, are critical for ensuring laboratory safety and environmental protection. As a cytotoxic compound, it necessitates stringent handling and disposal protocols in line with regulations for hazardous antineoplastic agents. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage waste generated from activities involving this compound.

Core Principles of Cytotoxic Waste Management

All materials that have come into contact with 10-Deacetyl-7-xylosyl Paclitaxel must be treated as cytotoxic waste.[1][2] This includes unused or expired compounds, contaminated labware, personal protective equipment (PPE), and cleaning materials. The primary goal is to prevent exposure to personnel and contamination of the environment.[3][4]

Waste Segregation and Containerization

Proper segregation of cytotoxic waste at the point of generation is mandatory to ensure safe handling and disposal.[1] The following table summarizes the appropriate containers for different types of waste contaminated with this compound.

Waste TypeRecommended ContainerLabeling Requirements
Sharps (Needles, syringes, scalpels, contaminated glassware)Rigid, puncture-proof, leak-proof sharps container with a purple lid.[1]"Cytotoxic Sharps" or "Chemotherapy Sharps" label with the universal biohazard symbol.
Non-Sharps Solids (Gloves, gowns, absorbent pads, vials)Leak-proof, tear-resistant plastic bags, often yellow with a purple stripe or clearly marked.[1]"Cytotoxic Waste" or "Chemotherapy Waste" label.
Liquids (Unused solutions, contaminated media)Leak-proof, tightly sealed containers compatible with the solvent."Liquid Cytotoxic Waste" or "Liquid Chemotherapy Waste" label.

Step-by-Step Disposal Protocol

Adherence to a strict, documented procedure for the disposal of this compound is essential.

  • Donning Personal Protective Equipment (PPE): Before handling any cytotoxic waste, personnel must wear appropriate PPE, including double nitrile gloves, a disposable gown, safety goggles, and a face shield if there is a risk of splashing.[5]

  • Waste Segregation: At the point of use, immediately segregate waste into the correct, color-coded containers as detailed in the table above.

  • Container Sealing: Once a waste container is three-quarters full, it should be securely sealed to prevent any leakage. Sharps containers should be locked. Waste bags should be tied securely.[6]

  • Labeling: Ensure all containers are clearly labeled with their contents and the appropriate hazard symbols.

  • Temporary Storage: Store sealed waste containers in a designated, secure area with limited access. This area should be well-ventilated and away from general laboratory traffic.[2]

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor. The standard method for final disposal is high-temperature incineration.[1] Never dispose of cytotoxic waste in general laboratory trash or down the drain.

Spill Management Protocol

In the event of a spill of this compound, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full complement of appropriate PPE.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit, working from the outside in. For solid spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Cleaning: Clean the area with a detergent solution, followed by a thorough rinsing with water.[7] All cleaning materials must be disposed of as cytotoxic waste.

  • Documentation: Report the spill to the laboratory supervisor and document the incident according to institutional protocols.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.

cluster_generation Waste Generation Point cluster_containerization Segregation & Containerization cluster_final_disposal Final Disposal Pathway start Waste Contaminated with This compound is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Purple-Lidded Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Non-Sharp Solid Waste (Gloves, Gown, Vials) is_liquid->solid_waste No liquid_container Place in Sealed, Labeled Liquid Cytotoxic Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Waste Bag (Yellow/Purple) solid_waste->solid_container temp_storage Secure Temporary Storage sharps_container->temp_storage liquid_container->temp_storage solid_container->temp_storage disposal Licensed Hazardous Waste Contractor for High-Temperature Incineration temp_storage->disposal

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides crucial safety and logistical information for handling 10-Deacetyl-7-xylosyl Paclitaxel. Given its status as a derivative of Paclitaxel, a potent cytotoxic agent, and its known anti-tumor properties, it is imperative to handle this compound with the precautions appropriate for a hazardous substance.[1][2]

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may not classify this specific compound as hazardous, the general guidance for handling cytotoxic drugs should be strictly followed to minimize exposure risks.[3][4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Double GlovingTwo pairs of chemotherapy-rated nitrile gloves.[4]
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles. A full face shield should be used when there is a risk of splashing.[4]
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric.[4]
Respiratory Protection RespiratorAn N95 or higher-level respirator should be used when handling the powder outside of a containment device.

Handling Procedures

All handling of this compound, especially of the powdered form, should occur within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (glove box) to prevent aerosol generation and inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the work area within the BSC is clean and decontaminated. Gather all necessary supplies, including the required PPE.

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, respirator (if needed), eye protection, and then outer gloves. Ensure the outer gloves overlap the cuffs of the gown.

  • Weighing and Reconstitution: Conduct all weighing and reconstitution of the powdered compound within the BSC to contain any airborne particles. Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Manipulation: When performing experimental procedures, handle all solutions and contaminated materials with care to avoid splashes and spills.

  • Doffing PPE: After completing work, remove PPE in a manner that prevents self-contamination. Remove outer gloves first, followed by the gown, and then the inner gloves. Dispose of all PPE as cytotoxic waste. Wash hands thoroughly with soap and water.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[5][6][7]

Waste Segregation and Disposal:

  • Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[6][7] These containers are typically color-coded purple.[5][7]

  • Non-Sharps Solid Waste: All contaminated PPE (gloves, gowns), lab plasticware, and absorbent pads should be disposed of in thick, leak-proof plastic bags or containers clearly labeled as "Cytotoxic Waste".[8] These are also often color-coded purple.[5]

  • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration.[5][7]

Emergency Procedures

Spill Management:

In the event of a spill, immediately restrict access to the area. Wearing full PPE, cover the spill with an absorbent material from a chemotherapy spill kit. Clean the area from the outer edge of the spill towards the center. All cleanup materials must be disposed of as cytotoxic waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Waste Disposal prep_area Prepare work area (BSC) gather_supplies Gather all supplies prep_area->gather_supplies don_ppe Don appropriate PPE gather_supplies->don_ppe weigh_reconstitute Weigh and reconstitute powder don_ppe->weigh_reconstitute experiment Perform experimental procedures weigh_reconstitute->experiment segregate_waste Segregate waste (Sharps, Non-Sharps, Liquid) experiment->segregate_waste dispose_ppe Doff and dispose of PPE segregate_waste->dispose_ppe incineration High-temperature incineration dispose_ppe->incineration

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.